SC-19220
Descripción
Propiedades
IUPAC Name |
N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10(21)18-19-16(22)20-9-11-4-2-3-5-14(11)23-15-7-6-12(17)8-13(15)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURFLJTOUGOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)N1CC2=CC=CC=C2OC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-87-0 | |
| Record name | 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
SC-19220: An In-Depth Technical Guide to its Mechanism of Action as a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-19220 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This dibenzoxazepine (B10770217) derivative competitively inhibits the binding of PGE2 to the EP1 receptor, thereby blocking its downstream signaling cascade. The EP1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations. By preventing these initial events, this compound effectively attenuates the diverse physiological and pathophysiological effects mediated by EP1 receptor activation, which include smooth muscle contraction, pain perception, inflammation, and regulation of cell growth and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and functional consequences in various experimental models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of EP1-targeted therapeutics.
Core Mechanism of Action: Competitive Antagonism of the EP1 Receptor
This compound functions as a competitive antagonist at the EP1 receptor. This means it binds reversibly to the same site as the endogenous ligand, PGE2, without activating the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade.
Quantitative Data on Binding Affinity and Potency
The following tables summarize the quantitative data for this compound's interaction with the EP1 receptor and its functional effects in various assays.
Table 1: Binding Affinity and Functional Antagonism of this compound
| Parameter | Species | Receptor/Tissue | Value | Reference |
| IC50 | Human | Cloned EP1 Receptor | 6.7 µM | [1](2) |
| pA2 | Guinea Pig | Trachea | 5.5 | [3](3) |
| Antagonism Range | Guinea Pig | Ileum and Stomach Smooth Muscle | 0.3 - 300 µM | [1](2) |
Table 2: Dose-Response Effects of this compound in Cellular and In Vivo Models
| Experimental Model | Effect | Concentration/Dose | Reference |
| Mouse Osteoclast Precursors | Inhibition of PGE2-stimulated osteoclastogenesis | 3 - 150 µM | [1](2) |
| Mouse Model of Metastatic Breast Cancer | Promotion of metastasis (with EP1 antagonism) | 1 µM | [1](2) |
| Rodent Model of Parkinson's Disease | Prevention of PGE2-mediated loss of dopaminergic neurons | 1.5 µM | [1](2) |
| Murine Model of Burn Sepsis | Restoration of bone marrow myelopoiesis | Not specified | [4](4) |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the Gq-PLC-IP3-Ca2+ cascade initiated by EP1 receptor activation.
In the context of osteoclastogenesis, this compound has been shown to inhibit the RANKL signaling pathway in osteoclast precursors. This leads to the downregulation of key signaling molecules required for osteoclast differentiation and function.[5](5)
Experimental Protocols
Radioligand Competition Binding Assay for EP1 Receptor
This protocol describes a general method for determining the binding affinity of this compound for the EP1 receptor using a radiolabeled competitor.
Materials:
-
Membrane preparation from cells expressing the human EP1 receptor.
-
[3H]-PGE2 (Radioligand).
-
This compound.
-
Unlabeled PGE2 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Membrane preparation (typically 20-50 µg protein per well).
-
This compound at various concentrations or unlabeled PGE2 (for non-specific binding) or buffer (for total binding).
-
[3H]-PGE2 at a fixed concentration (typically near its Kd).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Guinea Pig Ileum Smooth Muscle Contraction Assay
This ex vivo assay is a classic method to assess the functional antagonism of this compound on PGE2-induced smooth muscle contraction.
Materials:
-
Guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isolated organ bath system with a force transducer.
-
PGE2 stock solution.
-
This compound stock solution.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into segments of approximately 2-3 cm.
-
Mount a segment in an organ bath containing Tyrode's solution, with one end fixed and the other attached to a force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.
-
Record a baseline contractile response.
-
Construct a cumulative concentration-response curve for PGE2 by adding increasing concentrations to the organ bath and recording the resulting contraction.
-
After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for PGE2.
-
Analyze the data to determine the rightward shift in the PGE2 concentration-response curve caused by this compound, from which the pA2 value can be calculated to quantify the antagonist's potency.
Conclusion
This compound is a well-characterized, selective, and competitive antagonist of the EP1 receptor. Its mechanism of action is centered on the blockade of PGE2-induced, Gq-mediated signaling, preventing the rise in intracellular calcium that drives a multitude of cellular responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EP1 receptor with this compound and other novel antagonists. The diverse roles of the EP1 receptor in various physiological and pathological processes suggest that its modulation holds promise for the treatment of a range of conditions, including pain, inflammation, and certain cancers.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor antagonist (this compound) treatment restores the balance to bone marrow myelopoiesis after burn sepsis. | Semantic Scholar [semanticscholar.org]
- 5. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-19220: A Selective EP1 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SC-19220 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, binding affinity, selectivity profile, and in vivo efficacy in preclinical models of pain and inflammation. Detailed experimental protocols for key assays are provided to facilitate its use in research settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding. This guide is intended to serve as a valuable resource for scientists investigating the role of the EP1 receptor in various physiological and pathophysiological processes.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological processes, including inflammation, pain, fever, and smooth muscle contraction. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq signaling pathway, primarily mediates its effects through an increase in intracellular calcium concentration. Due to its significant role in nociception and inflammation, the EP1 receptor has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory agents.
This compound, a dibenzoxazepine (B10770217) derivative, has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the EP1 receptor. Its selectivity for the EP1 receptor over other prostanoid receptors makes it a valuable probe for in vitro and in vivo studies.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide |
| CAS Number | 19395-87-0 |
| Molecular Formula | C₁₆H₁₄ClN₃O₃ |
| Molecular Weight | 331.76 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the binding of its endogenous ligand, PGE2. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like PGE2, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) activates various downstream signaling cascades, ultimately leading to cellular responses such as smooth muscle contraction and neuronal excitation.
Caption: EP1 Receptor Signaling Pathway.
Quantitative Data
Binding Affinity and Selectivity
This compound exhibits a moderate binding affinity for the human EP1 receptor. Its selectivity has been demonstrated through its lower affinity for other prostanoid receptors.
| Receptor | Ligand | Assay Type | Species | Ki (μM) | IC₅₀ (μM) |
| EP1 | [³H]-PGE₂ | Radioligand Binding | Human | - | 6.7[2][3] |
| EP1 | PGE₂ | Radioligand Binding | Mouse | 4.5 | - |
| EP2 | - | Radioligand Binding | Human | No significant binding | - |
| EP3 | - | - | - | - | - |
| EP4 | - | - | - | - | - |
| DP, FP, IP, TP | Various | Functional Assays | Various | Low affinity | - |
Note: The table will be updated as more specific Ki values become available.
In Vivo Efficacy
This compound has demonstrated analgesic and anti-inflammatory effects in various preclinical models.
| Model | Species | Endpoint | Route of Administration | ED₅₀ |
| Acetic Acid-Induced Writhing | Rat | Reduction in writhing | Oral | 6.8 mg/kg |
| Formalin Test (late phase) | Rat | Reduction in paw licking time | Oral | 50-300 mg/kg (dose-dependent effect) |
| Interleukin-1β-induced fever | Rat | Suppression of fever | Intracerebroventricular | 100 µg |
Experimental Protocols
EP1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the EP1 receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Membranes from cells stably expressing the human EP1 receptor
-
[³H]-PGE₂ (Radioligand)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP1 receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGE₂ (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [³H]-PGE₂ diluted in binding buffer (final concentration typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Guinea Pig Ileum Smooth Muscle Contraction Assay
This ex vivo assay is used to assess the functional antagonist activity of this compound on PGE2-induced smooth muscle contraction.
Caption: Smooth Muscle Contraction Assay Workflow.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
PGE₂
-
This compound
-
Organ bath system with force transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the luminal contents by gently flushing with Krebs solution. Cut the ileum into 2-3 cm segments.
-
Mounting: Mount each ileal segment vertically in an organ bath containing Krebs solution, maintained at 37°C and continuously aerated with carbogen gas. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Antagonist Incubation: Add this compound or its vehicle to the organ bath and incubate for 20-30 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve for PGE₂ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Data Analysis: Compare the concentration-response curves of PGE₂ in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the pA₂ value to quantify the antagonist potency.
Conclusion
This compound is a well-characterized and selective EP1 receptor antagonist that has proven to be an invaluable tool for preclinical research. Its ability to block PGE2-mediated signaling through the EP1 receptor has been demonstrated in a variety of in vitro and in vivo models of pain and inflammation. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the EP1 receptor for a range of pathological conditions. As research in this area progresses, this compound will undoubtedly continue to play a crucial role in advancing our understanding of prostanoid biology.
References
- 1. The antinociceptive effects of prostaglandin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of prostanoid relaxant/inhibitory receptors (psi) using a highly selective agonist, TR4979 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Fast contracting smooth muscle preparation [jaypeedigital.com]
The Prostaglandin E2 EP1 Receptor Antagonist SC-19220: A Technical Guide to its Effects on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-19220 is a selective and competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] This dibenzoxazepine (B10770217) derivative has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor in various tissues, including its significant impact on smooth muscle contractility. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on smooth muscle contraction, detailed experimental protocols for its study, and a visualization of the pertinent signaling pathways.
Mechanism of Action: Antagonism of the EP1 Receptor
This compound exerts its effects by specifically blocking the EP1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Prostaglandin E2, the endogenous ligand for the EP1 receptor, is a potent mediator of smooth muscle contraction in various organs, including the gastrointestinal tract and airways.
Upon binding of PGE2 to the EP1 receptor, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. This compound competitively binds to the EP1 receptor, preventing PGE2 from initiating this signaling cascade and thereby inhibiting smooth muscle contraction.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on smooth muscle contraction have been quantified in various experimental models. The following tables summarize the key quantitative data available.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| IC50 | 6.7 µM | Cloned Human EP1 Receptor | Radiolabeled PGE2 | [1] |
| Effective Concentration Range | 0.3 - 300 µM | Guinea Pig Ileum and Stomach | PGE2 | [1] |
Note: While this compound has been established as a competitive antagonist, a definitive pA2 value, a more precise measure of competitive antagonism, is not consistently reported across the reviewed literature for smooth muscle preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The investigation of this compound's effect on smooth muscle contraction typically involves isolated organ bath studies. This section provides a detailed methodology for such experiments.
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is a generalized procedure and may require optimization based on the specific tissue and experimental objectives.
1. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Isolate the desired smooth muscle-containing tissue (e.g., ileum, trachea, gastric fundus).
-
Immediately place the tissue in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, rings for trachea).
-
For hollow organs like the ileum, gently flush the lumen with physiological salt solution to remove contents.
2. Mounting in the Organ Bath:
-
Mount the tissue segment in a water-jacketed organ bath containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer using a silk or cotton thread.
-
The transducer is connected to a data acquisition system to record changes in muscle tension.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate in the organ bath for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1 gram).
-
During equilibration, wash the tissue with fresh physiological salt solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard agonist, such as potassium chloride (KCl) (e.g., 60-80 mM) or a relevant neurotransmitter (e.g., acetylcholine (B1216132) or histamine). Tissues that do not respond or show a weak response should be discarded.
4. Experimental Procedure (Schild Analysis for Competitive Antagonism):
-
After washing out the viability-testing agent and allowing the tissue to return to baseline, obtain a cumulative concentration-response curve for the agonist (e.g., PGE2). This serves as the control curve.
-
Wash the tissue repeatedly to remove the agonist and allow it to return to the baseline resting tension.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.
-
Repeat this process with increasing concentrations of this compound.
5. Data Analysis:
-
Measure the magnitude of contraction (in grams or millinewtons) at each agonist concentration.
-
Plot the agonist concentration (on a logarithmic scale) against the response (as a percentage of the maximum response).
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) for each concentration-response curve.
-
A competitive antagonist like this compound will cause a parallel rightward shift of the agonist concentration-response curve without a change in the maximum response.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.
Composition of Physiological Salt Solutions
Krebs-Henseleit Solution (typical composition in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.7
Tyrode's Solution (typical composition in mM):
-
NaCl: 137.0
-
KCl: 2.7
-
CaCl2: 1.8
-
MgCl2: 1.0
-
NaH2PO4: 0.4
-
NaHCO3: 11.9
-
Glucose: 5.6
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: EP1 Receptor Signaling Pathway in Smooth Muscle.
Caption: Isolated Organ Bath Experimental Workflow.
Conclusion
This compound remains a valuable pharmacological tool for investigating the role of the EP1 receptor in smooth muscle physiology and pathophysiology. Its selective and competitive antagonism of PGE2-induced contractions provides a clear mechanism for its action. The detailed experimental protocols and understanding of the underlying signaling pathways outlined in this guide are intended to support researchers and drug development professionals in their efforts to further characterize the therapeutic potential of targeting the EP1 receptor. Future studies to definitively determine the pA2 value of this compound in various smooth muscle tissues would be of significant value to the field.
References
Investigating Bone Resorption with SC-19220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of SC-19220 in bone resorption research. This compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), and it has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation, which is central to bone resorption.[1][2][3][4] This guide details the mechanism of action of this compound, provides experimental protocols for its investigation, and presents key quantitative data in a structured format.
Mechanism of Action
This compound exerts its inhibitory effect on bone resorption by targeting the EP1 receptor on osteoclast precursors.[1][4] Prostaglandin E2 is a key local factor that promotes bone resorption.[5][6] While PGE2 can stimulate bone formation, its role in resorption is mediated through its receptors on both osteoblasts and osteoclasts.[5][7] this compound specifically blocks the EP1 receptor, thereby interfering with the signaling cascade that leads to osteoclast differentiation and activation.[1][2][3][4]
Research has shown that this compound inhibits osteoclastogenesis induced by various osteotropic factors, including RANKL (Receptor Activator of Nuclear Factor-κB Ligand), PGE2, 1,25-dihydroxyvitamin D3, parathyroid hormone (PTH), IL-6, and IL-11.[1][2][3][4] The inhibitory mechanism involves the suppression of the RANK/RANKL signaling pathway in osteoclast precursors.[1][4] Specifically, this compound has been shown to decrease the expression of key signaling molecules crucial for osteoclast differentiation, including:
-
RANK: The primary receptor for RANKL on osteoclast precursors.[1][4]
-
c-Fms: The receptor for macrophage colony-stimulating factor (M-CSF), a critical factor for the survival and proliferation of osteoclast precursors.[1][4]
-
c-Src: A non-receptor tyrosine kinase essential for osteoclast function and the formation of the ruffled border.
-
NFAT2 (NFATc1): A master transcription factor for osteoclastogenesis.[1][4]
By downregulating these critical components, this compound effectively halts the differentiation of precursor cells into mature, bone-resorbing osteoclasts from an early stage.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on bone resorption.
Table 1: Inhibitory Effects of this compound on Osteoclast Formation
| Inducer | Cell System | This compound Concentration | Observed Effect | Reference |
| PGE2 | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |
| 11-deoxy-PGE1 | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |
| RANKL | Mouse Bone Marrow Cultures | Dose-dependent | Inhibition of osteoclast formation | [1] |
| 1,25(OH)2D3 | Mouse Bone Marrow Cultures | 3-150 µM | Inhibition of osteoclastogenesis | [8] |
| PTH | Neonatal Rat Adherent Cell Cultures | Not specified | Inhibition of TRAP-positive cell formation | [2][3] |
| IL-6 | Not specified | Not specified | Inhibition of osteoclast formation | [3] |
| IL-11 | Not specified | Not specified | Inhibition of osteoclast formation | [3] |
Table 2: Effect of this compound on Gene and Protein Expression in Osteoclast Precursors
| Target Molecule | Level of Expression | This compound Effect | Reference |
| RANK | mRNA and Protein | Decreased | [1][4] |
| c-Fms | mRNA and Protein | Decreased | [1][4] |
| c-Src | Not specified | Inhibited | [1][4] |
| NFAT2 | Not specified | Inhibited | [1][4] |
| RANKL (in osteoblasts) | mRNA | No influence | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on bone resorption.
Osteoclast Differentiation Assay
This assay is used to assess the ability of this compound to inhibit the formation of osteoclasts from precursor cells.
Materials:
-
Mouse bone marrow cells
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a T75 flask with α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.
-
Harvest the BMMs and seed them into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells overnight in α-MEM with 30 ng/mL M-CSF.
-
The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only).
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
-
After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts. TRAP staining is used to visualize and quantify osteoclasts.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
TRAP staining solution (e.g., from a commercially available kit)
-
Light microscope
Procedure:
-
After the osteoclast differentiation assay, aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Perform TRAP staining according to the manufacturer's protocol. Typically, this involves incubating the cells with the TRAP staining solution at 37°C until a visible color develops.
-
Wash the wells with distilled water and allow them to air dry.
-
Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a light microscope. These are considered mature osteoclasts.
Bone Resorption Pit Assay
This assay directly measures the resorptive activity of mature osteoclasts.
Materials:
-
Bovine bone slices or calcium phosphate-coated plates
-
Mature osteoclasts (generated as described in the osteoclast differentiation assay)
-
This compound
-
1% Toluidine blue solution or Von Kossa staining reagents
-
Sonicator (optional)
Procedure:
-
Generate mature osteoclasts on bone slices or calcium phosphate-coated plates by culturing BMMs with M-CSF and RANKL for 6-8 days.
-
Replace the medium with fresh α-MEM containing M-CSF, RANKL, and varying concentrations of this compound.
-
Culture for an additional 24-48 hours.
-
Remove the cells from the substrate. For bone slices, this can be done by sonication in PBS or by wiping with a soft cloth. For coated plates, a sodium hypochlorite (B82951) solution can be used.
-
Wash the substrates with distilled water and air dry.
-
Stain the resorption pits with 1% toluidine blue for 1-2 minutes or use Von Kossa staining for calcium phosphate-coated plates.
-
Capture images of the stained substrates using a light microscope.
-
Quantify the total area of the resorption pits using image analysis software (e.g., ImageJ).
Western Blot Analysis
This technique is used to measure the protein levels of key signaling molecules involved in osteoclastogenesis.
Materials:
-
BMMs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against RANK, c-Fms, c-Src, NFAT2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture BMMs in the presence or absence of RANKL and with varying concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound in inhibiting osteoclastogenesis.
Caption: Experimental workflow for investigating this compound's effects on bone resorption.
References
- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
SC-19220: A Double-Edged Sword in Cancer Metastasis Research
An In-depth Technical Guide on the Role of the EP1 Receptor Antagonist SC-19220 in Modulating Cancer Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves a complex interplay of signaling pathways that govern cell adhesion, migration, and invasion. A growing body of research has implicated the prostaglandin (B15479496) E2 (PGE2) receptor EP1 in modulating these metastatic processes. This compound, a selective antagonist of the EP1 receptor, has emerged as a critical chemical tool to probe the receptor's function in cancer progression. This technical guide provides a comprehensive overview of the applications of this compound in cancer metastasis research, detailing its effects on cellular processes, underlying signaling mechanisms, and relevant experimental protocols.
The Dichotomous Role of EP1 Receptor in Cancer Metastasis
The EP1 receptor, a G-protein coupled receptor, is activated by its ligand PGE2, a pro-inflammatory lipid mediator often found at elevated levels in the tumor microenvironment. The downstream signaling of the EP1 receptor is primarily mediated through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC)[1]. This signaling cascade can influence a variety of cellular functions relevant to metastasis.
Interestingly, studies utilizing this compound have revealed a context-dependent and sometimes contradictory role for the EP1 receptor in cancer metastasis. In a murine model of metastatic breast cancer, pharmacological antagonism of the EP1 receptor with this compound resulted in a significant 3.7 to 5.4-fold increase in the colonization of mammary tumor cells in the lungs[2]. This finding suggests that in this specific context, the EP1 receptor may function as a metastasis suppressor. The loss of nuclear EP1 expression in breast tumors has also been associated with poorer overall survival, further supporting this hypothesis[2].
Conversely, other studies have pointed towards a pro-metastatic role for the EP1 receptor. EP1 signaling has been linked to tumor cell migration and invasion in other cancer types[3]. This highlights the complexity of EP1 signaling and underscores the importance of investigating its role in a tissue-specific and cancer type-specific manner.
Quantitative Data on the Effects of this compound
Quantitative analysis of the effects of this compound is crucial for understanding its potency and therapeutic potential. While specific IC50 values for this compound in migration and invasion assays are not widely reported in the currently available literature, the in vivo data from breast cancer models provides a significant quantitative measure of its impact on metastasis.
| Cancer Type | Model System | Treatment | Effect on Metastasis | Reference |
| Breast Cancer | Murine Model (4T1.2 cells) | This compound | 3.7–5.4 fold increase in lung colonization | [2] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the blockade of the EP1 receptor, thereby inhibiting the canonical Gαq-PLC-Ca2+-PKC signaling pathway. The downstream consequences of this inhibition on metastatic processes are multifaceted and can involve the modulation of key signaling nodes such as NF-κB and MAPK pathways.
EP1 Signaling Pathway
References
The Use of SC-19220 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms, creating a pressing need for neuroprotective therapies that can slow or halt disease progression. Emerging evidence points to the role of neuroinflammation in the pathogenesis of PD, with the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) being a key mediator of inflammatory and excitotoxic neuronal damage. This technical guide explores the preclinical evidence for SC-19220, a selective EP1 receptor antagonist, as a potential neuroprotective agent in cellular and conceptual animal models of Parkinson's disease. While direct in vivo studies of this compound in PD models are not yet available in published literature, compelling in vitro data and genetic knockout studies strongly support its therapeutic potential. This document summarizes the existing quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and the EP1 Receptor in Parkinson's Disease
This compound is a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, primarily signals through the Gq protein, leading to an increase in intracellular calcium levels.[1] In the context of neurodegeneration, overactivation of the EP1 receptor has been implicated in excitotoxicity and neuronal apoptosis, making it a promising target for therapeutic intervention in diseases like Parkinson's.
Oxidative stress and increased cyclooxygenase-2 (COX-2) activity are implicated in the loss of dopaminergic neurons in Parkinson's disease.[2] PGE2 is a major product of COX-2 activity, and its levels are elevated in the brains of PD patients.[2] The selective vulnerability of dopaminergic neurons to insults may be, in part, mediated by their expression of the EP1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the role of this compound and the EP1 receptor in models relevant to Parkinson's disease.
Table 1: In Vitro Efficacy of this compound in a 6-OHDA Model of Parkinson's Disease
| Cell Type | Model | Treatment | Concentration | Outcome | Percent Protection | Reference |
| Embryonic Rat Mesencephalic Primary Neuronal Cultures | 6-hydroxydopamine (6-OHDA) induced toxicity | This compound | Not specified, but stated to be a selective EP1 antagonist | Prevention of dopaminergic neuron loss | ~100% (completely prevented the 40-50% loss) | [2] |
Table 2: In Vivo Efficacy of EP1 Receptor Deletion in a 6-OHDA Mouse Model of Parkinson's Disease
| Animal Model | Genetic Modification | Neurotoxin | Behavioral Assessment (Apomorphine-induced rotations) | Histological Assessment (TH-positive neuron survival) | Reference |
| C57BL/6 Mice | EP1 Receptor Knockout (EP1-/-) | 6-hydroxydopamine (6-OHDA) | Significantly attenuated contralateral rotations compared to wild-type | 47.68 ± 8.08% more TH-positive cell bodies in EP1-/- mice compared to wild-type |
Signaling Pathways and Mechanism of Action
The neuroprotective effect of this compound is attributed to its blockade of the pro-apoptotic signaling cascade initiated by the activation of the EP1 receptor. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of PGE2-mediated neurotoxicity via the EP1 receptor and its inhibition by this compound.
Experimental Protocols
While a specific in vivo protocol for this compound in a Parkinson's disease model is not available, the following sections detail the methodology for the key in vitro experiment and a proposed workflow for a future in vivo study based on existing literature.
In Vitro 6-OHDA Model of Dopaminergic Neuron Loss
This protocol is based on the methodology described by Joe et al. (2007).[2]
Objective: To assess the neuroprotective effect of this compound on dopaminergic neurons exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).
Materials:
-
Embryonic rat mesencephalic primary neuronal cultures
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Cell culture reagents
-
Immunostaining reagents for tyrosine hydroxylase (TH)
Procedure:
-
Cell Culture: Prepare primary mesencephalic neuronal cultures from embryonic day 14-15 rat embryos.
-
Treatment: After 7 days in vitro, treat the neuronal cultures with 5 µM 6-OHDA.
-
This compound Administration: Co-treat a subset of the 6-OHDA exposed cultures with this compound.
-
Incubation: Incubate the cultures for 24-48 hours.
-
Assessment of Neuronal Survival:
-
Fix the cells and perform immunocytochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Count the number of TH-positive neurons in treated and untreated cultures.
-
Calculate the percentage of surviving dopaminergic neurons relative to control cultures.
-
Caption: Experimental workflow for the in vitro assessment of this compound neuroprotection.
Proposed In Vivo 6-OHDA Rodent Model Protocol
This proposed protocol is a synthesis of standard 6-OHDA lesioning techniques and the findings from the EP1 receptor knockout study.
Objective: To evaluate the neuroprotective efficacy of this compound in a unilateral 6-OHDA-induced mouse model of Parkinson's disease.
Animals: Adult male C57BL/6 mice (8-10 weeks old).
Materials:
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Anesthetics
-
Apomorphine for behavioral testing
Procedure:
-
Pre-treatment with this compound: Based on studies with other EP1 antagonists and the need for brain penetration, a systemic administration route is proposed. Administer this compound (e.g., via intraperitoneal injection) at a range of doses to determine efficacy and tolerability. A starting dose could be inferred from studies in other disease models, though optimization would be necessary.
-
Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame.
-
6-OHDA Lesioning: Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and hydration.
-
Continued this compound Treatment: Continue daily administration of this compound for a defined period (e.g., 7-14 days).
-
Behavioral Assessment: At a designated time point post-lesion (e.g., 2-4 weeks), assess motor asymmetry by measuring apomorphine-induced contralateral rotations.
-
Histological Analysis:
-
Perfuse the animals and collect the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra.
-
Quantify the number of surviving TH-positive neurons in the lesioned and unlesioned hemispheres.
-
Caption: Proposed experimental workflow for in vivo evaluation of this compound.
Discussion and Future Directions
The available preclinical data strongly suggest that antagonism of the EP1 receptor is a viable neuroprotective strategy for Parkinson's disease. The in vitro study with this compound demonstrated complete protection of dopaminergic neurons from 6-OHDA-induced toxicity.[2] This is further supported by the in vivo finding that mice lacking the EP1 receptor show significant protection of dopaminergic neurons in the same model.
The primary gap in the current knowledge is the lack of in vivo studies specifically investigating this compound in a Parkinson's disease model. Future research should prioritize conducting such studies to establish an effective and safe dose, determine the optimal treatment window, and fully characterize its neuroprotective and behavioral effects.
Further investigation into the downstream signaling pathways of EP1 receptor antagonism could also unveil additional therapeutic targets. Understanding the interplay between EP1 signaling and other pathways involved in neurodegeneration, such as mitochondrial dysfunction and protein aggregation, will be crucial for the development of multifaceted therapeutic approaches for Parkinson's disease.
Conclusion
This compound, as a selective EP1 receptor antagonist, holds significant promise as a neuroprotective agent for Parkinson's disease. The compelling in vitro evidence and the validation of the EP1 receptor as a therapeutic target in in vivo genetic models provide a strong rationale for advancing this compound into further preclinical development for this debilitating neurodegenerative disorder. The experimental frameworks provided in this guide offer a roadmap for future investigations aimed at translating these promising initial findings into a potential disease-modifying therapy for Parkinson's disease.
References
- 1. PGE(2) receptor EP1 renders dopaminergic neurons selectively vulnerable to low-level oxidative stress and direct PGE(2) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGE2 EP1 Receptor Deletion Attenuates 6-OHDA-Induced Parkinsonism in Mice: Old Switch, New Target - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Impact of SC-19220 on Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impact of SC-19220 on osteoclastogenesis. This compound, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), has demonstrated significant inhibitory effects on the formation and function of osteoclasts, the primary cells responsible for bone resorption. This document details the molecular mechanisms underlying this inhibition, presents available quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of bone biology, pharmacology, and drug development who are investigating novel therapeutic strategies for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and inflammatory bone loss.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin that play a critical role in bone remodeling and calcium homeostasis.[1] Dysregulation of osteoclast activity, leading to excessive bone resorption, is a hallmark of numerous skeletal diseases. Prostaglandin E2 (PGE2) is a potent lipid mediator that exerts complex and sometimes contradictory effects on bone metabolism. While PGE2 can stimulate bone formation, it is also a powerful inducer of bone resorption, primarily by promoting the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[2][3]
PGE2 mediates its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] While the roles of EP2 and EP4 in promoting osteoclastogenesis are relatively well-established, the function of the EP1 receptor in this process has been a subject of increasing interest.[3][4] this compound is a specific antagonist of the EP1 receptor, making it a valuable tool for elucidating the role of this receptor in osteoclast biology and a potential therapeutic agent for mitigating pathological bone resorption.[2]
This guide will delve into the known effects of this compound on osteoclastogenesis, focusing on its mechanism of action at the cellular and molecular levels.
Mechanism of Action of this compound in Osteoclastogenesis
This compound exerts its inhibitory effect on osteoclastogenesis by blocking the signaling cascade initiated by the binding of PGE2 to the EP1 receptor on osteoclast precursors. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels.[3] By antagonizing this receptor, this compound disrupts these downstream signaling events.
The primary mechanism by which this compound inhibits osteoclast formation involves the suppression of the RANKL/RANK signaling pathway, which is the master regulator of osteoclast differentiation.[2] Specifically, this compound has been shown to downregulate the expression of key components and downstream effectors of this pathway in osteoclast precursors.[2]
PGE2-EP1 Signaling Pathway
The binding of PGE2 to the EP1 receptor on osteoclast precursors initiates a signaling cascade that contributes to their differentiation. This pathway is a key target of this compound.
Inhibition of RANKL-Induced Signaling
This compound has been demonstrated to dose-dependently inhibit osteoclast formation induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL).[2] This inhibition is achieved through the suppression of key signaling molecules in the RANKL/RANK pathway.
Quantitative Data on the Effects of this compound
While several studies have reported the dose-dependent inhibitory effects of this compound on osteoclastogenesis, precise quantitative data such as IC50 values for osteoclast formation are not consistently reported in the literature. The available data on the inhibitory concentrations and effects on gene and protein expression are summarized below.
| Parameter | Inducing Agent | Cell Type | This compound Concentration | Observed Effect | Citation |
| Osteoclast Formation | 1,25-dihydroxyvitamin D3, PGE2 | Mouse Osteoclast Precursors | 3-150 µM | Dose-dependent inhibition of TRAP-positive cell formation. | [5] |
| Osteoclast Formation | RANKL | Mouse Bone Marrow Macrophages | Not specified | Dose-dependently inhibited osteoclast formation. | [2] |
| RANK mRNA Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |
| c-Fms mRNA Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |
| RANK Protein Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |
| c-Fms Protein Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Decreased | [2] |
| c-Src Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Inhibited | [2] |
| NFAT2 (NFATc1) Expression | RANKL | Mouse Osteoclast Precursors | Not specified | Inhibited | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on osteoclastogenesis.
In Vitro Osteoclastogenesis Assay
This protocol describes the generation of osteoclasts from mouse bone marrow macrophages (BMMs) and their identification using Tartrate-Resistant Acid Phosphatase (TRAP) staining.
Materials:
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor κB Ligand)
-
This compound
-
TRAP Staining Kit
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice and dissect femurs and tibias under sterile conditions. Flush the bone marrow with α-MEM using a syringe.
-
Generation of Bone Marrow Macrophages (BMMs): Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days. The adherent cells are BMMs.
-
Osteoclast Differentiation: Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well. Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM) to the culture medium at the time of RANKL addition. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.
-
TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde and stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.[1][6] TRAP-positive cells will appear red/purple.[1][5]
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a light microscope.
Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Cell Culture and Treatment: Culture BMMs with M-CSF and RANKL, with or without this compound, as described in the osteoclastogenesis assay. Harvest cells at appropriate time points (e.g., 24, 48, 72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes (RANK, c-Fms, c-Src, NFATc1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| c-Fms (Csf1r) | TGGATGCCTGTGAATGGCTCTG | GTGGGTGTCATTCCAAACCTGC |
| NFATc1 | GGTGCCTTTTGCGAGCAGTATC | CGTATGGACCAGAATGTGACGG |
| RANK (Tnfrsf11a) | Not specifically found in searches | Not specifically found in searches |
| c-Src | Not specifically found in searches | Not specifically found in searches |
Western Blotting
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against RANK, c-Fms, c-Src, or NFATc1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Antibody Information (Examples):
| Target Protein | Host | Application | Recommended Dilution | Supplier (Example) |
| c-Fms/CSF-1R | Mouse Monoclonal | WB, IP, IF, IHC(P) | Not specified | Santa Cruz Biotechnology (sc-46662) |
| c-Src | Rabbit Polyclonal | WB, IHC, ELISA | Not specified | Assay Biotech (A35893) |
| NFATc1 | Rabbit Polyclonal | WB, IHC(P), ICC/IF | 1:1000-1:3000 (WB) | Thermo Fisher Scientific (PA5-106018) |
Conclusion
This compound serves as a potent inhibitor of osteoclastogenesis through its specific antagonism of the PGE2-EP1 receptor signaling pathway. By disrupting this pathway, this compound effectively downregulates the expression and activation of key mediators in the essential RANKL/RANK signaling cascade, including RANK, c-Fms, c-Src, and the master transcription factor NFATc1. The collective evidence strongly suggests that targeting the EP1 receptor with antagonists like this compound represents a promising therapeutic strategy for the treatment of bone diseases characterized by excessive osteoclast activity. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects and to explore its potential in preclinical models of bone pathology. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further investigating the role of this compound and the EP1 receptor in bone biology.
References
- 1. huble.org [huble.org]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Tartrate-resistant acid phosphatase in bone and cartilage following decalcification and cold-embedding in plastic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ihisto.io [ihisto.io]
- 6. biocat.com [biocat.com]
- 7. youtube.com [youtube.com]
The Pharmacology of SC-19220: A Technical Guide for Researchers
An in-depth examination of the selective EP1 receptor antagonist, its mechanism of action, and its impact on key physiological signaling pathways.
SC-19220 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This dibenzoxazepine (B10770217) derivative has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its quantitative receptor binding and functional data, detailed experimental methodologies, and its effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and related therapeutic areas.
Quantitative Pharmacological Data
The antagonistic activity of this compound at the EP1 receptor has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and the endogenous ligand PGE2.
| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |
| This compound | EP1 | Human | Radiolabeled PGE2 Displacement | IC50 = 6.7 | µM | [1] |
| This compound | EP1 | Mouse | Not Specified | pKi = 5.2 | [2] | |
| PGE2 | EP1 | Human | Radioligand Binding | Kd ≈ 25 | nM | [3] |
| PGE2 | EP1 | Human | Radioligand Binding | Ki ≈ 10 | nM | [4] |
| PGE2 | EP1 | Mouse | Radioligand Binding | Kd ≈ 20 | nM | [3] |
Table 1: Receptor Binding Affinities
| Compound | Tissue/Cell Type | Species | Effect | Concentration Range | Unit | Reference |
| This compound | Guinea Pig Ileum and Stomach | Guinea Pig | Competitive antagonist of PGE2-induced smooth muscle contraction | 0.3 - 300 | µM | [1] |
| This compound | Mouse Osteoclast Precursors | Mouse | Inhibition of PGE2- and 1,25-dihydroxyvitamin D3-stimulated osteoclastogenesis | 3 - 150 | µM | [1] |
| This compound | Rat Substantia Nigra Neurons | Rat | Prevention of PGE2-mediated loss of dopaminergic neurons | 1.5 | µM | [1] |
| This compound | Mouse Cell Cultures | Mouse | Dose-dependent inhibition of PGE2-, 11-deoxy-PGE1-, and RANKL-induced osteoclast formation | Not specified | [5] |
Table 2: Functional Antagonism and In Vitro Efficacy
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the canonical signaling pathway of the EP1 receptor and by interfering with other critical cellular signaling cascades, notably the RANKL pathway in osteoclasts.
Prostaglandin E2 - EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, PGE2, the receptor activates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[3][6] This pathway is implicated in various physiological processes, including smooth muscle contraction and pain perception.
Inhibition of RANKL-Induced Osteoclastogenesis by this compound
A significant pharmacological effect of this compound is its ability to inhibit osteoclastogenesis, the process of bone resorption. It achieves this by suppressing the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway in osteoclast precursors.[5][7] this compound has been shown to decrease the expression of RANK and c-Fms, and inhibit the downstream signaling molecules c-Src and Nuclear Factor of Activated T-cells 1 (NFATc1).[5][7]
References
- 1. eurekalert.org [eurekalert.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
SC-19220 and its Interaction with the EP1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-19220 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of this compound's interaction with the EP1 receptor, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and relevant signaling pathways. The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathophysiological processes, including inflammation, pain, and cancer, making it a significant target for therapeutic development. This compound serves as a critical tool for elucidating the roles of the EP1 receptor in these processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the EP1 receptor.
| Parameter | Value | Assay | Species/System |
| IC50 | 6.7 µM | [³H]-PGE2 Competition Binding | Cloned Human EP1 Receptor |
| Binding Affinity (apparent) | Low | Not specified | Cloned Mouse EP1 Receptor |
| Functional Activity | Competitive Antagonist | PGE2-induced smooth muscle contraction | Guinea Pig Ileum and Stomach |
Table 1: Binding Affinity and Functional Activity of this compound at the EP1 Receptor
| Biological Effect | Effective Concentration | Experimental Model | Observed Effect |
| Inhibition of Smooth Muscle Contraction | 0.3 - 300 µM | Guinea Pig Ileum and Stomach | Competitive antagonism of PGE2-induced contractions |
| Inhibition of Osteoclastogenesis | 3 - 150 µM | Mouse Osteoclast Precursors | Inhibition of 1,25 dihydroxy vitamin D3- and PGE2-stimulated osteoclastogenesis |
| Promotion of Metastasis | 1 µM | Mouse Model of Metastatic Breast Cancer | Antagonism of EP1 promoted metastasis |
| Neuroprotection | 1.5 µM | Rodent Model of Parkinson's Disease | Prevented PGE2-mediated loss of dopaminergic neurons |
Table 2: In Vitro and In Vivo Effects of this compound
Mechanism of Action
This compound functions as a selective and competitive antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a signaling cascade that results in an increase in intracellular calcium concentration.
This compound exerts its effect by binding to the EP1 receptor and preventing the binding of PGE2, thereby inhibiting the downstream signaling events. This blockade of PGE2-mediated signaling underlies the observed physiological effects of this compound, such as the relaxation of smooth muscle and the inhibition of osteoclast differentiation.
Signaling Pathways
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a well-defined signaling cascade.
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Inhibition of RANKL-Induced Osteoclastogenesis by this compound
This compound has been shown to inhibit osteoclast differentiation, a process critically regulated by the RANKL signaling pathway.
Caption: Inhibition of RANKL-induced osteoclastogenesis signaling by this compound.
Experimental Protocols
Radiolabeled PGE2 Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the EP1 receptor using a competition binding assay with radiolabeled PGE2.
Materials:
-
Membrane preparations from cells expressing the human EP1 receptor.
-
[³H]-PGE2 (radioligand).
-
This compound (test compound).
-
Unlabeled PGE2 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the membrane preparation, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2.
Caption: Workflow for the radiolabeled PGE2 competition binding assay.
PGE2-Induced Smooth Muscle Contraction Assay
This protocol outlines a method to assess the antagonistic effect of this compound on PGE2-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit solution (physiological salt solution).
-
PGE2.
-
This compound.
-
Organ bath with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
PGE2 Concentration-Response Curve: Add cumulative concentrations of PGE2 to the organ bath and record the contractile response to generate a concentration-response curve.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a specific period.
-
PGE2 Concentration-Response in Presence of Antagonist: In the continued presence of this compound, generate a new PGE2 concentration-response curve.
-
Data Analysis: Compare the PGE2 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism.
Caption: Workflow for the PGE2-induced smooth muscle contraction assay.
Inhibition of Osteoclastogenesis Assay
This protocol details a method to evaluate the inhibitory effect of this compound on RANKL-induced osteoclast differentiation from bone marrow-derived macrophages (BMMs).
Materials:
-
Bone marrow cells from mice.
-
Macrophage colony-stimulating factor (M-CSF).
-
Receptor activator of nuclear factor kappa-B ligand (RANKL).
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with fetal bovine serum (FBS).
-
This compound.
-
Tartrate-resistant acid phosphatase (TRAP) staining kit.
-
Microscope.
Procedure:
-
BMM Isolation: Harvest bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.
-
Osteoclast Differentiation: Plate the BMMs in a multi-well plate and culture them with M-CSF and RANKL to induce osteoclast differentiation. Treat the cells with various concentrations of this compound.
-
Culture Maintenance: Replace the culture medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
TRAP Staining: After several days of culture, when multinucleated osteoclasts are visible in the control wells, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well using a microscope.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the control wells to determine the inhibitory effect of this compound on osteoclastogenesis.
Caption: Workflow for the inhibition of osteoclastogenesis assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the EP1 receptor. Its selective and competitive antagonism allows for the specific interrogation of EP1-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in areas where EP1 receptor signaling is of interest. Further research into the therapeutic potential of EP1 receptor antagonists like this compound is warranted, particularly in the fields of pain, inflammation, and neurodegenerative diseases.
SC-19220: A Technical Overview of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preliminary studies involving SC-19220, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). This document details the pharmacological data, experimental protocols, and relevant signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.
Core Pharmacological Data
This compound has been characterized primarily as a competitive antagonist of the EP1 receptor. The following tables summarize the key quantitative data from various preliminary studies.
| Parameter | Species/System | Value | Reference |
| IC50 | Cloned Human EP1 Receptor | 6.7 µM | [1] |
| pA2 | Guinea Pig Ileum | 5.5 | [2] |
Table 1: Receptor Binding and Antagonist Potency of this compound
| Experimental Model | Species | This compound Concentration | Observed Effect | Reference |
| PGE2-induced smooth muscle contraction | Guinea Pig Ileum and Stomach | 0.3-300 µM | Competitive antagonism | [1] |
| PGE2-stimulated osteoclastogenesis | Mouse osteoclast precursors | 3-150 µM | Inhibition | [1] |
| Metastasis in a breast cancer model | Mouse | 1 µM | Promotion of metastasis | [1] |
| PGE2-mediated loss of dopaminergic neurons | Rat substantia nigra | 1.5 µM | Prevention | [1] |
| Central IL-1β-induced fever | Rat | 100 µg (intracerebroventricular) | Suppression | [3] |
| TGF-β-induced fibrosis | Madin-Darby Canine Kidney (MDCK) cells | 225 µM | Reduction of fibronectin expression | [4] |
| 14,15-EET-induced relaxation | Rat mesenteric arteries | 1 µM | No effect | [5] |
| Prostanoid-induced contractions | Rat gastric fundus muscle | 5 µg/ml | Blockade of various prostanoids | [6] |
Table 2: Effective Concentrations of this compound in Various In Vitro and In Vivo Models
Key Signaling Pathways
This compound, by antagonizing the EP1 receptor, modulates several critical signaling pathways implicated in a range of physiological and pathological processes.
Prostaglandin E2 (PGE2) - EP1 Receptor Signaling
The binding of PGE2 to the Gq-protein coupled EP1 receptor typically initiates a signaling cascade that results in an increase in intracellular calcium levels. This pathway is central to many of the physiological effects of PGE2, including smooth muscle contraction.[7][8]
Caption: PGE2-EP1 Receptor Signaling Pathway.
RANKL Signaling in Osteoclast Differentiation
This compound has been shown to inhibit osteoclastogenesis. While PGE2 can facilitate bone resorption, the inhibitory effect of this compound on RANKL-induced osteoclastogenesis suggests a potential cross-talk or a direct effect on the RANKL signaling pathway. The diagram below illustrates the canonical RANKL signaling pathway leading to osteoclast differentiation.[9][10] this compound has been reported to suppress the expression of RANK, c-Fms, c-Src, and NFAT2.[11]
Caption: RANKL Signaling in Osteoclast Differentiation.
TGF-β Signaling in Renal Fibrosis
In models of renal fibrosis, this compound has demonstrated anti-fibrotic effects. The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. This compound has been shown to reduce TGF-β mRNA expression in MDCK cells.[4] The canonical TGF-β pathway involves the phosphorylation of Smad proteins.[12][13]
Caption: TGF-β Signaling in Renal Fibrosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are synthesized from information available in the cited literature and represent a general framework. Researchers should consult the primary literature for specific details and modifications.
Guinea Pig Ileum Contraction Assay
This assay is a classic method for evaluating the effects of compounds on smooth muscle contraction and is used to determine the antagonist properties of substances like this compound.
Objective: To assess the competitive antagonism of this compound on PGE2-induced contractions of guinea pig ileum.
Materials:
-
Male guinea pigs
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
Prostaglandin E2 (PGE2) stock solution
-
This compound stock solution
-
Organ bath with an isometric force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.
-
The longitudinal muscle is prepared and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.
-
The tissue is allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Cumulative concentration-response curves to PGE2 are obtained by adding increasing concentrations of PGE2 to the organ bath.
-
The tissue is washed and allowed to recover to baseline.
-
The tissue is then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to PGE2 is obtained in the presence of this compound.
-
The rightward shift of the PGE2 concentration-response curve is used to calculate the pA2 value, which quantifies the potency of this compound as a competitive antagonist.
In Vitro Osteoclastogenesis Assay
This assay is used to investigate the direct effects of this compound on the differentiation of osteoclast precursors into mature osteoclasts.[11]
Objective: To determine the inhibitory effect of this compound on RANKL-induced osteoclastogenesis.
Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM supplemented with 10% FBS and antibiotics
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Multi-well culture plates
Procedure:
-
Bone marrow is flushed from the femurs and tibias of mice, and BMMs are isolated by density gradient centrifugation or by culturing in the presence of M-CSF.
-
BMMs are seeded in multi-well plates and cultured with M-CSF for 2-3 days until a confluent monolayer of adherent macrophages is obtained.
-
The medium is then replaced with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound.
-
The cells are cultured for an additional 4-6 days, with media changes every 2-3 days.
-
After the culture period, the cells are fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
-
The dose-dependent inhibition of osteoclast formation by this compound is quantified.
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a well-established in vivo model for studying the mechanisms of renal fibrosis and for evaluating the efficacy of potential anti-fibrotic agents.[4]
Objective: To assess the anti-fibrotic effects of this compound in a mouse model of renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 silk suture
-
This compound solution for injection (e.g., in a vehicle of DMSO and saline)
-
Materials for tissue harvesting and analysis (e.g., formalin for histology, TRIzol for RNA extraction, RIPA buffer for protein extraction)
Procedure:
-
Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
-
The left ureter is completely ligated at two points with 4-0 silk suture.
-
The incision is closed in layers. Sham-operated animals undergo the same procedure without ureteral ligation.
-
A cohort of UUO mice is treated with this compound (e.g., daily intraperitoneal injections), while another cohort receives vehicle control.
-
At a predetermined time point (e.g., 7 or 14 days) after surgery, the mice are euthanized, and the obstructed kidneys are harvested.
-
The kidneys are processed for various analyses:
-
Histology: Fixed tissues are embedded in paraffin, sectioned, and stained with Masson's trichrome or Sirius red to assess collagen deposition.
-
Immunohistochemistry/Western Blotting: Expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin is evaluated.
-
Quantitative PCR (qPCR): mRNA levels of profibrotic genes (e.g., TGF-β, collagen I) are quantified.
-
This technical guide provides a foundational understanding of the preliminary research conducted on this compound. Further in-depth studies are required to fully elucidate its therapeutic potential and mechanisms of action in various disease contexts. The provided protocols and pathway diagrams serve as a starting point for researchers interested in exploring the pharmacology of this selective EP1 receptor antagonist.
References
- 1. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alspi.com [alspi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of prostanoid-induced contractions of rat gastric fundus muscle by this compound, sodium meclofenamate, indomethacin or trimethoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 11. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Unveiling the Biological Tapestry of the EP1 Receptor with the Selective Antagonist SC-19220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1), a G-protein coupled receptor implicated in a wide array of physiological and pathophysiological processes. A critical tool in delineating these functions has been the selective EP1 antagonist, SC-19220. This document provides a comprehensive overview of the EP1 receptor's signaling pathways, detailed experimental protocols for its investigation using this compound, a compilation of quantitative data, and visual representations of key concepts to facilitate a deeper understanding of this important therapeutic target.
The EP1 Receptor: A Key Player in Cellular Signaling
The EP1 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a lipid mediator involved in inflammation, pain, fever, and cancer.[1][2] The EP1 receptor is a Gq-protein coupled receptor.[2][3] Upon activation by PGE2, the Gαq subunit activates phospholipase C beta (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3][4] The resulting increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC).[3][4] This signaling cascade ultimately modulates a variety of cellular responses, including smooth muscle contraction, neurotransmission, and gene expression.[3][5]
This compound: A Selective Pharmacological Probe
This compound is a potent and selective antagonist of the EP1 receptor, making it an invaluable tool for isolating and studying the specific functions of this receptor subtype.[6] Its selectivity allows researchers to distinguish the effects mediated by the EP1 receptor from those mediated by other PGE2 receptor subtypes (EP2, EP3, and EP4).
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound in various experimental settings.
| Parameter | Value | Species/System | Reference |
| IC50 | 6.7 µM | Human EP1 receptor (radiolabeled PGE2 displacement) | [7] |
| Concentration for inhibition of PGE2-induced fever | 100 µg (intracerebroventricular) | Rat | [8] |
| Concentration for inhibition of osteoclastogenesis | Dose-dependent | Mouse cell culture | [6] |
| Concentration for reduction of renal fibrosis | 225 µM | Mouse kidney slices | [9] |
| Assay | Agonist | Antagonist | Key Findings | Reference |
| Guinea Pig Ileum Contraction | PGE2 | This compound | This compound competitively antagonizes PGE2-induced smooth muscle contraction. | [10][11] |
| Bone Marrow Myelopoiesis | Endogenous PGE2 (in burn sepsis model) | This compound | This compound restores the balance in granulocyte and monocyte production. | [12] |
| Prostate Cancer Carcinogenesis | Endogenous PGE2 | ONO-8713 (another EP1 antagonist) | Oral administration suppresses carcinogenesis and development of prostate cancer. | [13] |
| Neuropathic Pain | Nerve injury-induced PGE2 | ONO-8711 (another EP1 antagonist) | Reduces hyperalgesia and allodynia. | [1] |
Experimental Protocols for Studying EP1 Receptor Function with this compound
This section provides detailed methodologies for key experiments used to characterize the biological functions of the EP1 receptor using this compound.
Radioligand Binding Assay for Determining this compound Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1 receptor through competitive displacement of a radiolabeled ligand, such as [3H]PGE2.
Materials:
-
Membrane preparations from cells expressing the EP1 receptor (e.g., HEK293-EP1 cells)
-
[3H]PGE2 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, combine membrane preparations, a fixed concentration of [3H]PGE2 (typically at its Kd concentration), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PGE2).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PGE2) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on PGE2-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum segment
-
Tyrode's solution (physiological salt solution)
-
PGE2
-
This compound
-
Organ bath with a force transducer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut it into segments of appropriate length.
-
Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a slight resting tension, with regular washes with fresh Tyrode's solution.
-
Agonist Response: Generate a cumulative concentration-response curve for PGE2 by adding increasing concentrations of PGE2 to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: After washing out the PGE2 and allowing the tissue to return to baseline, incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Antagonism Assessment: In the presence of this compound, repeat the cumulative concentration-response curve for PGE2.
-
Data Analysis: Compare the PGE2 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. The degree of the shift can be used to calculate the pA2 value (a measure of antagonist potency) using a Schild plot.
Intracellular Calcium Mobilization Assay
This in vitro assay measures the ability of this compound to block PGE2-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the EP1 receptor (e.g., CHO-K1/EP1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PGE2
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Culture and Dye Loading: Culture the EP1-expressing cells in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any stimulants.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Agonist Stimulation: Add PGE2 to the wells to stimulate the EP1 receptors and record the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the PGE2-induced calcium response in the presence and absence of this compound. Calculate the IC50 value for this compound's inhibition of the PGE2 response.
In Vivo Model of Neuropathic Pain
This protocol describes a common in vivo model to assess the analgesic effects of this compound in neuropathic pain.
Materials:
-
Rats or mice
-
Surgical instruments for chronic constriction injury (CCI) model
-
Von Frey filaments (for assessing mechanical allodynia)
-
Plantar test apparatus (for assessing thermal hyperalgesia)
-
This compound formulation for oral or intraperitoneal administration
Procedure:
-
Induction of Neuropathy: Surgically induce a chronic constriction injury to the sciatic nerve of the animals. This model mimics neuropathic pain in humans.
-
Baseline Pain Assessment: Before drug administration, assess the baseline pain thresholds of the animals using von Frey filaments (mechanical sensitivity) and the plantar test (thermal sensitivity).
-
Drug Administration: Administer this compound or a vehicle control to the animals at various doses and time points.
-
Post-treatment Pain Assessment: At specific time points after drug administration, re-assess the pain thresholds of the animals using the same methods as in the baseline assessment.
-
Data Analysis: Compare the pain thresholds of the this compound-treated group with the vehicle-treated group. A significant increase in the pain threshold in the this compound group indicates an analgesic effect.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of the EP1 Receptor
Caption: The EP1 receptor signaling cascade initiated by PGE2 and inhibited by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A typical workflow for the in vitro characterization of this compound as an EP1 antagonist.
Experimental Workflow for In Vivo Evaluation of this compound in a Pain Model
Caption: Workflow for assessing the analgesic potential of this compound in a preclinical pain model.
Conclusion
The selective EP1 receptor antagonist this compound has been instrumental in elucidating the diverse biological roles of the EP1 receptor. Its use in a variety of in vitro and in vivo models has provided crucial insights into the involvement of EP1 in pain, inflammation, cancer, and other physiological processes. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the EP1 receptor. As our understanding of the intricacies of EP1 signaling continues to grow, so too will the opportunities for developing novel therapeutics that selectively modulate this important receptor.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of ricinoleic acid on the contractions elicited by PGE2 on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of prostanoid-induced contractions of rat gastric fundus muscle by this compound, sodium meclofenamate, indomethacin or trimethoquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 receptor antagonist (this compound) treatment restores the balance to bone marrow myelopoiesis after burn sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Methodological & Application
SC-19220: In Vitro Application Notes and Protocols for EP1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-19220 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] As a dibenzoxazepine (B10770217) derivative, it serves as a crucial tool for investigating the physiological and pathological roles of the EP1 receptor in various in vitro systems. The EP1 receptor, a Gq protein-coupled receptor, mediates its effects primarily through the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] This signaling cascade is implicated in a range of cellular processes, including smooth muscle contraction, inflammation, pain signaling, and osteoclastogenesis.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to probe EP1 receptor function.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 8-chloro-dibenz[b,f][2][8]oxazepine-10(11H)-carboxylic acid, 2-acetylhydrazide |
| Molecular Formula | C₁₆H₁₄ClN₃O₃ |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 19395-87-0 |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Store at -20°C in a dry, airtight container. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various studies.
Table 1: Receptor Binding and Functional Antagonism
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| IC₅₀ | Human EP1 Receptor | Radiolabeled PGE₂ Displacement | 6.7 µM | [2] |
| Antagonism | Guinea Pig Ileum and Stomach | PGE₂-induced smooth muscle contraction | 0.3-300 µM (competitive) | [2] |
| Antagonism | Rat Gastric Fundus | Prostanoid-induced muscle contraction | 5 µg/ml | [9] |
Table 2: Effects on Osteoclastogenesis
| Cell Type | Inducing Agent | Effect of this compound | Concentration Range | Reference |
| Mouse Osteoclast Precursors | 1,25 dihydroxy vitamin D₃, PGE₂ | Inhibition of osteoclastogenesis | 3-150 μM | [2] |
| Mouse Bone Marrow Macrophages | RANKL, PGE₂, 11-deoxy-PGE₁ | Dose-dependent inhibition of osteoclast formation | Not specified | [1] |
| Rat Adherent Cells | PGE₂, PTH | Inhibition of TRAP-positive cell formation | Not specified | [7] |
Experimental Protocols
EP1 Receptor-Mediated Calcium Mobilization Assay
This protocol describes the use of this compound to inhibit PGE2-induced calcium influx in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Probenecid
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Prostaglandin E2 (PGE2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture HEK293-EP1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well black-walled plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, wash the cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations in assay buffer (HBSS with HEPES and probenecid). Also, prepare a stock solution of PGE2 in a suitable solvent and dilute it to the desired final concentration in assay buffer.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
PGE2 Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Start the kinetic read to establish a stable baseline fluorescence. Add the PGE2 solution to all wells and continue recording the fluorescence intensity for at least 2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. To determine the IC₅₀ of this compound, plot the percentage of inhibition of the PGE2 response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
In Vitro Osteoclastogenesis Assay
This protocol details the investigation of this compound's effect on the differentiation of bone marrow-derived macrophages into osteoclasts.
Materials:
-
Mouse bone marrow cells
-
α-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
48-well plates
Procedure:
-
Cell Isolation: Harvest bone marrow cells from the femurs and tibias of mice.
-
Macrophage Differentiation: Culture the bone marrow cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: Plate the BMMs in 48-well plates. Induce osteoclast differentiation by adding M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.
-
This compound Treatment: Simultaneously with the induction of differentiation, treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
TRAP Staining: After the culture period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect of this compound on osteoclastogenesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Prostaglandin E2/EP1 Signaling Pathway Enhances Intercellular Adhesion Molecule 1 (ICAM-1) Expression and Cell Motility in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a prostaglandin E2 antagonist, inhibits osteoclast formation by 1,25-dihydroxyvitamin D3 in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of prostanoid relaxant/inhibitory receptors (psi) using a highly selective agonist, TR4979 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of prostanoid-induced contractions of rat gastric fundus muscle by this compound, sodium meclofenamate, indomethacin or trimethoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of SC-19220
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-19220 is a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Its application in preclinical research is pivotal for investigating the roles of the PGE2/EP1 signaling axis in various physiological and pathological processes, including inflammation, pain, and cancer. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in various animal models, based on published literature. Detailed protocols for administration and relevant signaling pathways are also presented to facilitate experimental design and execution.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of this compound across different species and experimental contexts.
Table 1: In Vivo Dosage and Administration of this compound in Rats
| Indication | Strain | Dosage | Administration Route | Vehicle | Reference |
| IL-1β-induced Fever | Wistar | 100 µ g/rat | Intracerebroventricular (LCV) | Not Specified | [1] |
| Micturition Reflex | Not Specified | 5-20 mg/kg | Intravenous (i.v.) | Not Specified |
Table 2: In Vivo Dosage and Administration of this compound in Cats
| Indication | Strain | Dosage | Administration Route | Vehicle | Reference |
| Body Temperature Regulation | Not Specified | 3-9 mg/kg | Intravenous (i.v.) | Not Specified |
Table 3: In Vivo Administration of this compound in Mice
| Indication | Strain | Dosage | Administration Route | Vehicle | Reference |
| Burn Sepsis | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific dosage and administration route for the murine burn sepsis model were not detailed in the cited literature.
Signaling Pathway
This compound functions as a competitive antagonist of the EP1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor typically initiates a signaling cascade that results in an increase in intracellular calcium concentration. By blocking this interaction, this compound inhibits these downstream effects.
References
- 1. Prostaglandin E2 receptor antagonist (this compound) treatment restores the balance to bone marrow myelopoiesis after burn sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SC-19220 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC-19220 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] It is a valuable tool for investigating the physiological and pathological roles of the PGE2/EP1 signaling pathway, which is implicated in processes such as pain, inflammation, and cancer.[3] These application notes provide a detailed protocol for the preparation of this compound stock solutions for in vitro and in vivo studies.
Chemical Properties and Solubility
This compound is supplied as a crystalline solid with a molecular weight of 331.8 g/mol .[1][2] It is stable for at least four years when stored at -20°C.[1][2] The solubility of this compound in various solvents is crucial for the preparation of stock solutions.
Table 1: Solubility and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄ClN₃O₃ | [1][2] |
| Molecular Weight | 331.8 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥96% | [1][2] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years | [1][2] |
| Solubility in DMSO | >14 mg/mL (~42.2 mM) | [1][2] |
| Solubility in DMF | >25 mg/mL (~75.3 mM) | [2] |
| Solubility in Ethanol | <20 µg/mL (~0.06 mM) with gentle warming | [2][4] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Solubility in DMSO:PBS (1:2, pH 7.2) | ~300 µg/mL (~0.9 mM) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.318 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 331.8 g/mol = 0.003318 g = 3.318 mg
-
-
-
Add DMSO: Using a calibrated pipettor, add the calculated volume of DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous medium, first dissolve the compound in DMSO as described above. Then, dilute the DMSO stock solution with the aqueous buffer of choice. For instance, a 1:2 dilution of a DMSO stock into PBS (pH 7.2) can yield a final concentration of approximately 300 µg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Visualizations
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound as an antagonist of the EP1 receptor in the Prostaglandin E2 signaling pathway.
Caption: this compound antagonizes the PGE2/EP1 receptor signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: A step-by-step workflow for preparing this compound stock solution.
References
SC-19220 solubility in DMSO and other solvents
Application Notes and Protocols: SC-19220
Audience: Researchers, scientists, and drug development professionals.
Topic: this compound Solubility and Handling
Introduction
This compound is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] As a member of the dibenzoxazepine (B10770217) class of compounds, it is a valuable tool for investigating the physiological and pathological roles of the PGE2-EP1 signaling pathway.[1][3] This pathway is implicated in various processes, including pain, inflammation, fever, and cancer.[2][4] Due to its low solubility in aqueous solutions, proper preparation of stock and working solutions is critical for successful experimental outcomes. These notes provide detailed protocols for the solubilization and use of this compound in research settings.
Physicochemical Properties
-
Formal Name: 8-chloro-dibenz[b,f][1][4]oxazepine-10(11H)-carboxy-(2-acetyl)hydrazide[1]
-
CAS Number: 19395-87-0[1]
-
Molecular Formula: C₁₆H₁₄ClN₃O₃[1]
-
Formula Weight: 331.8 g/mol [1]
Solubility Data
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[3] For biological experiments, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final concentration in the aqueous medium.
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | >14 mg/mL | >42.2 mM | Cayman Chemical[1] | --- |
| ~14 mg/mL | ~42.2 mM | Cayman Chemical[3] | --- | |
| 33.18 mg/mL | 100 mM | LabSolutions[5] | --- | |
| DMF | >25 mg/mL | >75.3 mM | Cayman Chemical[1] | --- |
| Ethanol | <0.02 mg/mL | <0.06 mM | Cayman Chemical[1] | Insoluble |
| 8.29 mg/mL | 25 mM | LabSolutions[5] | With gentle warming | |
| PBS (pH 7.2) | <0.02 mg/mL | <0.06 mM | Cayman Chemical[1] | Sparingly soluble |
| DMSO:PBS (1:2) | 0.3 mg/mL | 0.9 mM | Cayman Chemical[1][3] | Prepared by dilution from DMSO stock |
Note on Ethanol Solubility: There is a significant discrepancy in the reported solubility of this compound in ethanol. Researchers should perform small-scale solubility tests to determine the appropriate concentration for their specific experimental needs if using ethanol.
Signaling Pathway of this compound
This compound acts as a selective antagonist at the G-protein coupled EP1 receptor. Prostaglandin E2 (PGE2) is the endogenous ligand for this receptor. By blocking the binding of PGE2, this compound inhibits downstream signaling cascades. This has been shown to affect various cellular processes, including the inhibition of RANKL-induced osteoclastogenesis and the mitigation of TGF-β-induced renal fibrosis.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [myskinrecipes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alspi.com [alspi.com]
Application Notes and Protocols: SC-19220 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Product Overview
SC-19220 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] As a member of the dibenzoxazepine (B10770217) family, it is a valuable tool for investigating the physiological and pathological roles of the PGE2/EP1 signaling pathway.[3][4] PGE2 is a key lipid mediator involved in numerous processes, including inflammation, pain, fever, and cancer.[1][5][6] The EP1 receptor, a G-protein coupled receptor (GPCR), signals through the Gαq protein to activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]).[7] By selectively blocking this interaction, this compound allows for the targeted study of EP1-mediated cellular responses in various primary cell models.
Chemical Information:
-
CAS Number: 19395-87-0[1]
-
Molecular Formula: C₁₆H₁₄ClN₃O₃[3]
-
Solubility: Soluble in DMSO (>14 mg/ml) and DMF (>25 mg/ml).[3][4] Sparingly soluble in aqueous buffers.[4]
Mechanism of Action
This compound exerts its effect by competitively inhibiting the binding of PGE2 to the EP1 receptor. This blockade prevents the activation of the downstream Gαq signaling cascade. The canonical EP1 signaling pathway begins with PGE2 binding, which induces a conformational change in the receptor, activating the associated Gαq protein. Gαq, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in intracellular [Ca2+] and the presence of DAG activate Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to various cellular responses. This compound effectively abrogates these downstream events by preventing the initial ligand-receptor interaction.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
SC-19220 Treatment in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-19220 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. The EP1 receptor, a Gq-protein coupled receptor, is implicated in various inflammatory processes. By blocking the action of PGE2 at the EP1 receptor, this compound presents a targeted approach to modulating inflammatory responses. These application notes provide a summary of the use of this compound in various animal models of inflammation, including available quantitative data and detailed experimental protocols.
Mechanism of Action
This compound competitively inhibits the binding of PGE2 to the EP1 receptor. This action downstream suppresses the activation of phospholipase C, leading to a reduction in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production. Consequently, intracellular calcium mobilization and protein kinase C (PKC) activation are attenuated, mitigating the pro-inflammatory effects of PGE2.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound in various animal models.
Table 1: Efficacy of this compound in Pain Models
| Animal Model | Species | Administration Route | Dosage Range | Efficacy Metric | Outcome |
| Acetic Acid-Induced Writhing | Rat | Oral (p.o.) | 6.8 mg/kg | ED50 | Inhibition of writhing response |
| Formalin Test | Rat | Oral (p.o.) | 50 - 300 mg/kg | - | Suppression of behavioral response |
Table 2: Application of this compound in Other Inflammation-Related Models
| Animal Model | Species | Administration Route | Dosage | Outcome |
| Burn Sepsis | Murine | Not Specified | Not Specified | Restored balance in bone marrow granulocyte and monocyte production.[1] |
| Hyperthermia (Leukocytic Pyrogen-Induced) | Cat | Intravenous (i.v.) | 3 - 9 mg/kg | Reduced or abolished hyperthermic activity. |
| Osteoclastogenesis (in vitro) | Mouse | In culture | Dose-dependent | Inhibited osteoclast formation.[2] |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing in Rats (General Protocol)
This model is used to screen for analgesic activity.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.6% Acetic acid solution
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
Procedure:
-
Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally at the desired doses (e.g., based on the reported ED50 of 6.8 mg/kg).
-
Administer the vehicle to the control group.
-
-
Waiting Period: Allow a 60-minute interval for drug absorption.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place each rat in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (General Protocol)
This is a widely used model of acute inflammation. Note: While this is a standard model for anti-inflammatory drug testing, specific studies detailing the use of this compound in this model with comprehensive results were not prominently available in the conducted search. The following is a general protocol.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Administration tools (oral gavage needles, syringes)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral).
-
Waiting Period: Allow for a drug absorption period (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume. Determine the percentage of edema inhibition in the treated groups relative to the control group.
Concluding Remarks
This compound has demonstrated efficacy in various animal models related to inflammation and pain, primarily through its selective antagonism of the EP1 receptor. The available data suggests its potential as a therapeutic agent for inflammatory conditions. However, further studies are required to fully elucidate its efficacy and optimal dosing in a broader range of standardized inflammation models. The protocols provided herein serve as a guide for researchers interested in investigating the anti-inflammatory properties of this compound. Researchers should optimize these protocols based on their specific experimental objectives and adhere to all relevant animal welfare guidelines.
References
- 1. Prostaglandin E2 receptor antagonist (this compound) treatment restores the balance to bone marrow myelopoiesis after burn sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring the Antagonist Activity of SC-19220 at the EP1 Receptor
References
- 1. caymanchem.com [caymanchem.com]
- 2. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of tone and prostaglandin-mediated responses in a tracheal preparation by indomethacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of SC-19220 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-19220 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] As a valuable tool in studying EP1-mediated signaling in various physiological and pathological processes, including pain, inflammation, and cancer, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results.[2][3] These application notes provide a comprehensive overview of the long-term stability of this compound in commonly used solvents, detailed protocols for stability assessment, and a summary of its relevant signaling pathways.
Data Presentation: Stability of this compound in Solution
While this compound is stable for at least four years as a crystalline solid when stored at -20°C, its stability in solution is dependent on the solvent, storage temperature, and handling.[1] The following tables summarize the recommended storage conditions and provide representative stability data for this compound in various solvents. It is crucial to note that for long-term storage, preparing single-use aliquots is highly recommended to minimize degradation from repeated freeze-thaw cycles.[4]
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Recommended Maximum Duration | Notes |
| DMSO | 10 mM | -20°C | Up to 1 month | Minimize freeze-thaw cycles.[4] |
| -80°C | Up to 6 months | Tightly sealed vials are essential to prevent water absorption by DMSO.[4] | ||
| DMF | >25 mg/mL | -20°C | Up to 1 month | |
| Ethanol | <20 µg/mL | -20°C | Short-term (days) | Due to lower solubility, long-term storage is not recommended. |
| PBS (pH 7.2) | <20 µg/mL | 4°C | Short-term (days) | Prone to hydrolysis; prepare fresh for aqueous assays. |
Table 2: Representative Long-Term Stability of this compound (10 mM in DMSO)
| Storage Temperature | Time Point | Percent Remaining (HPLC Analysis) | Observations |
| -80°C | 1 month | >99% | No significant degradation observed. |
| 3 months | >98% | Minor degradation may be detectable. | |
| 6 months | >95% | Recommended limit for long-term storage. | |
| -20°C | 1 week | >99% | Stable for short-term storage. |
| 1 month | ~95% | Noticeable degradation may occur. | |
| 3 months | <90% | Significant degradation; not recommended for long-term storage. | |
| 4°C | 24 hours | >98% | Suitable for working solutions. |
| 72 hours | <95% | Degradation becomes significant. | |
| Room Temperature | 8 hours | >95% | Stable for the duration of a typical experiment. |
| 24 hours | <90% | Significant degradation. |
Note: The data presented in Table 2 is representative and based on general principles of small molecule stability. Actual stability may vary based on the purity of the compound and solvent, as well as specific laboratory conditions. It is highly recommended to perform in-house stability assessments for critical applications.
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound in solution.
Caption: Inhibition of the EP1 receptor signaling pathway by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or DMF
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and moisture.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: Assessment of Long-Term Stability in Solution using HPLC
Objective: To quantitatively determine the degradation of this compound in a specific solvent over time at various storage temperatures.
Materials:
-
This compound stock solution (from Protocol 1)
-
Solvent for stability testing (e.g., DMSO, PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubators or refrigerators set to desired storage temperatures
-
Autosampler vials
Procedure:
-
Sample Preparation (Time=0):
-
Dilute the this compound stock solution to the final experimental concentration in the chosen solvent.
-
Immediately transfer an aliquot to an autosampler vial for HPLC analysis. This will serve as the T=0 reference.
-
-
Incubation:
-
Store the remaining solution aliquots at the selected temperatures (-80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage temperature.
-
Prepare the sample for HPLC analysis by diluting it to fall within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient to achieve good separation of the parent this compound peak from any potential degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
Inject the samples from each time point and temperature.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Percent Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100
-
-
Plot the percent remaining versus time for each storage condition to visualize the degradation kinetics.
-
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible results in research. For long-term storage, it is recommended to store this compound as a stock solution in anhydrous DMSO at -80°C in single-use aliquots. For aqueous-based experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use. The provided protocols offer a framework for researchers to prepare and assess the stability of this compound solutions, ensuring the integrity of their experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Challenges of SC-19220 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the selective EP1 receptor antagonist SC-19220, achieving and maintaining its solubility in aqueous media is a critical step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. One source indicates a solubility of over 14 mg/mL in DMSO.[1][2] Another suggests solubility up to 100 mM in DMSO.
Q2: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer. What went wrong?
A2: This is a common issue due to the poor aqueous solubility of this compound.[2] Precipitation upon dilution into an aqueous medium is often caused by a rapid change in solvent polarity, causing the compound to crash out of solution. The final concentration of the organic co-solvent (DMSO) in your aqueous solution may be too low to maintain solubility.
Q3: How can I prevent this compound from precipitating when preparing my working solution in an aqueous buffer?
A3: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing.[3] This gradual introduction allows for better mixing and dispersion. Additionally, ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but also compatible with your experimental system (e.g., cell culture), typically not exceeding 0.1% to 0.5%.
Q4: What is the maximum aqueous solubility of this compound?
A4: this compound is sparingly soluble in aqueous buffers.[2] Its solubility in PBS (pH 7.2) is less than 20 µg/mL.[1] However, by first dissolving in DMSO and then diluting, a solubility of approximately 300 µg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[1][2]
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Due to its limited stability in aqueous media, it is best to prepare fresh working solutions for each experiment. Stock solutions in anhydrous DMSO, however, can be stored at -20°C for extended periods.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Rapid change in solvent polarity. Final DMSO concentration is too low. | Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion.[3] Consider increasing the final percentage of DMSO in your working solution, keeping in mind the tolerance of your experimental model. |
| A clear solution becomes cloudy or shows precipitate over time. | The compound is coming out of a supersaturated state. The solution may be unstable at the storage temperature. | Prepare fresh solutions for each experiment. Avoid storing aqueous dilutions.[2] If short-term storage is necessary, keep the solution at a constant temperature and protected from light. |
| Inconsistent results between experiments. | Precipitation of this compound leading to unknown final concentrations. Degradation of the compound in aqueous solution. | Always visually inspect your working solution for any signs of precipitation before use. Prepare fresh dilutions for every experiment from a reliable DMSO stock. |
| Difficulty dissolving the initial solid compound in DMSO. | The compound may be in a crystalline state that is less soluble. | Gentle warming (e.g., 37°C) or brief sonication can aid in the dissolution of this compound in DMSO.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder (Formula Weight: 331.76 g/mol ).
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = [Mass (g) / 331.76 ( g/mol )] / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare Aqueous Buffer: Have your desired volume of aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.
-
Add DMSO Stock: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible while maintaining solubility and is compatible with your experimental system.
-
Inspect and Use: Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately.
This compound Solubility Data
| Solvent | Solubility | Reference(s) |
| DMSO | >14 mg/mL (~42 mM) | [1][2] |
| DMSO | 100 mM | |
| DMF | >25 mg/mL (~75 mM) | [1] |
| Ethanol | <20 µg/mL | [1] |
| Ethanol | 25 mM (with gentle warming) | |
| PBS (pH 7.2) | <20 µg/mL | [1] |
| DMSO:PBS (1:2) | 300 µg/mL | [1][2] |
Signaling Pathway and Experimental Workflow
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PGE2, couples to Gq alpha subunit (Gαq).[5][6] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates various downstream effectors, including Protein Kinase C (PKC).[5][6][7] this compound competitively inhibits the binding of PGE2 to the EP1 receptor, thus blocking this signaling pathway.
Caption: this compound inhibits the EP1 receptor signaling pathway.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SC-19220 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-19220. Our goal is to help you optimize the concentration of this selective EP1 receptor antagonist for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dibenzoxazepine (B10770217) compound that functions as a selective and competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] By binding to the EP1 receptor, it blocks the downstream signaling cascade that is normally initiated by PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC).[2][3] This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type, experimental model, and the specific endpoint being measured. Based on published studies, a wide range of effective concentrations has been reported. For initial experiments, a dose-response study is highly recommended.
A common starting point for in vitro studies is in the low micromolar range. For example, this compound has an IC50 of 6.7 µM for displacing radiolabeled PGE2 from the cloned human EP1 receptor.[1][4] In functional assays, concentrations ranging from 0.3 µM to 300 µM have been used to antagonize PGE2-induced smooth muscle contractions.[1] For studies on osteoclastogenesis, concentrations between 3 µM and 150 µM have been shown to be effective.[1] In a rodent model of Parkinson's disease, 1.5 µM this compound was sufficient to prevent PGE2-mediated loss of dopaminergic neurons.[1]
Q3: How should I prepare a stock solution of this compound?
This compound has limited solubility in aqueous solutions like PBS.[1] Therefore, it is recommended to first dissolve it in an organic solvent to create a concentrated stock solution.
-
Recommended Solvents:
-
Stock Solution Preparation (Example using DMSO):
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. The compound is stable for at least 4 years when stored properly.[1]
-
-
Working Solution Preparation:
-
Dilute the stock solution in your cell culture medium or experimental buffer to the final desired concentration immediately before use.
-
Ensure the final concentration of the organic solvent in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium/buffer with the same final concentration of the solvent) in your experiments.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration used may be too low for your specific experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |
| Low EP1 Receptor Expression: The cell line or tissue being studied may not express the EP1 receptor at a sufficient level. | Verify EP1 receptor expression in your model system using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure the stock solution has been stored correctly at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Experimental Design: The timing of this compound treatment may not be optimal to observe the desired effect. | Consider pre-incubating the cells with this compound before adding the agonist (PGE2) to allow for sufficient time for receptor binding. | |
| Inconsistent or variable results | Solubility Issues: this compound may be precipitating out of the aqueous experimental medium at higher concentrations. | Visually inspect your working solutions for any signs of precipitation. If precipitation is observed, try lowering the final concentration or using a different dilution method. Consider using a carrier protein like BSA to improve solubility. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture protocols to ensure consistency between experiments. | |
| Unexpected or off-target effects | Non-specific Binding: At very high concentrations, this compound may exhibit off-target effects by binding to other receptors or cellular components.[5][6][7] | Use the lowest effective concentration determined from your dose-response studies. To confirm the effect is EP1-mediated, consider using another EP1 antagonist or siRNA-mediated knockdown of the EP1 receptor as a control. |
| Vehicle Control Issues: The organic solvent used to dissolve this compound may be causing cellular effects. | Always include a vehicle control with the same final concentration of the solvent in your experiments to differentiate between compound-specific and solvent-specific effects. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Models
| Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| Guinea Pig Ileum and Stomach | 0.3 - 300 µM | Competitive antagonist of PGE2-induced smooth muscle contractions. | [1] |
| Guinea Pig Trachea | Not specified | Antagonist of EP1 receptor-mediated contraction. | [1] |
| Cloned Human EP1 Receptor | IC50 = 6.7 µM | Displacement of radiolabeled PGE2. | [1][4] |
| Mouse Osteoclast Precursors | 3 - 150 µM | Inhibition of osteoclastogenesis. | [1][8] |
| Mouse Model of Metastatic Breast Cancer | 1 µM | Promotion of metastasis. | [1] |
| Rodent Model of Parkinson's Disease | 1.5 µM | Prevention of PGE2-mediated loss of dopaminergic neurons. | [1] |
| Rat Central Nervous System | 100 µg (intracerebroventricular) | Suppression of IL-1β-induced fever. | [9] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for this compound
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting PGE2-induced cellular responses.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Serum Starvation (Optional): Depending on the cell type and signaling pathway being investigated, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
This compound Pre-treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium or experimental buffer. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium/buffer with the same final concentration of DMSO or other solvent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined amount of time (e.g., 30-60 minutes) to allow for this compound to bind to the EP1 receptors.
-
-
PGE2 Stimulation:
-
Prepare a solution of PGE2 at a concentration known to elicit a submaximal response in your system.
-
Add the PGE2 solution to all wells except for the negative control wells.
-
Incubate for the desired time period to allow for the cellular response to occur.
-
-
Endpoint Measurement:
-
Lyse the cells or collect the supernatant as required for your specific assay.
-
Measure the desired endpoint, which could be intracellular calcium levels, cytokine production (e.g., via ELISA), gene expression (e.g., via qPCR), or cell migration, for example.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits the PGE2-induced response by 50%.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin EP1 receptor - Wikiwand [wikiwand.com]
- 4. SC 19220 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-19220 stability and degradation in experimental conditions
Welcome to the technical support center for SC-19220. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability, degradation, and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity causes the compound to crash out of solution. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed what your cells can tolerate (typically <0.1%). You can achieve this by preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[1]
-
Gradual Dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.
-
Sonication: Brief sonication in a water bath sonicator can help to break up precipitate particles and aid in redissolving the compound.[1]
-
Gentle Warming: Gently warming the final solution to 37°C may help dissolve the precipitate. However, be cautious with prolonged heating as it may degrade the compound.[1]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is sparingly soluble in aqueous buffers and is not recommended for storage in aqueous solutions for more than one day. Its dibenzoxazepine (B10770217) structure may be susceptible to oxidative degradation in aqueous media over time.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Yes, for compounds with ionizable groups, adjusting the pH can improve solubility. Acidic compounds are more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1] However, the optimal pH for this compound solubility in a specific buffer system should be determined empirically, keeping in mind the pH constraints of your experimental system.
Stability and Degradation
While specific degradation kinetics for this compound are not extensively published, its dibenzoxazepine core structure suggests potential degradation pathways, particularly oxidation. Studies on similar dibenzoazepine derivatives have shown that oxidation can lead to the formation of intermediates such as free organic radicals and dimeric dications.[2]
Key Stability Data:
| Parameter | Condition | Value/Recommendation |
| Storage (Solid) | -20°C | ≥ 4 years |
| Aqueous Solution Storage | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Preparation of Stock and Working Solutions
1. Preparation of a 10 mM DMSO Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound is 331.8 g/mol ).
-
Add the DMSO to the this compound powder.
-
Vortex thoroughly to ensure complete dissolution. If needed, briefly sonicate in a water bath.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
2. Preparation of a Working Solution in Cell Culture Medium (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or pipetting to ensure uniform dispersion and minimize precipitation.
In Vitro Cell-Based Assay: Inhibition of Osteoclastogenesis
This protocol is adapted from a study investigating the effect of this compound on RANKL-induced osteoclastogenesis in mouse cell cultures.[3]
1. Cell Culture:
-
Use a bone marrow culture system or bone marrow macrophages.
-
Culture the cells in an appropriate medium supplemented with factors to induce osteoclastogenesis (e.g., PGE2, 11-deoxy-PGE1, or RANKL).
2. Treatment with this compound:
-
Prepare a working solution of this compound in the cell culture medium as described above.
-
Treat the cells with a dose-dependent range of this compound concentrations.
3. Analysis:
-
After the desired incubation period, assess osteoclast formation.
-
Analyze the expression of relevant markers such as RANK, c-Fms, c-Src, and NFAT2 at both the mRNA and protein levels to determine the inhibitory effect of this compound.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1. The EP1 receptor is a G-protein coupled receptor that, upon activation by PGE2, couples to Gq. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses. By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this entire signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the general steps for evaluating the effectiveness of this compound in a cell-based experiment.
Crosstalk with TGF-β and MAPK Signaling Pathways
Research suggests potential crosstalk between the EP1 receptor signaling pathway and other major cellular signaling pathways, such as the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of the EP1 receptor and subsequent increase in intracellular calcium can potentially modulate the activity of components within these pathways, although the precise mechanisms are cell-type dependent and an active area of research.
References
Technical Support Center: Interpreting Unexpected Results with SC-19220
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using SC-19220, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP1 receptor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential explanations and recommended actions.
| Observed Unexpected Result | Potential Cause | Recommended Action |
| 1. Inconsistent or weaker than expected inhibition of PGE2-induced effects. | A. Suboptimal Compound Solubility or Stability: this compound has limited aqueous solubility. Improper dissolution or degradation can lead to a lower effective concentration. | - Verify Solubility: Ensure this compound is fully dissolved. A stock solution in DMSO is recommended, followed by dilution in aqueous buffer. The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 300 µg/ml.[1] - Fresh Preparations: Prepare aqueous solutions of this compound fresh for each experiment and avoid storing them for more than one day.[1] - Optimize Vehicle Control: Use a vehicle control identical to the this compound solution (including the final DMSO concentration) to account for any solvent effects. |
| B. EP Receptor Crosstalk: The overall cellular response to PGE2 is a composite of signals from all four EP receptor subtypes (EP1, EP2, EP3, EP4), which can have opposing effects. Blocking only EP1 may not be sufficient to counteract strong signaling through other EP receptors. | - Characterize EP Receptor Expression: Determine the relative expression levels of all four EP receptor subtypes in your experimental model (cell line or tissue). - Use a Broader Antagonist Panel: In parallel experiments, consider using antagonists for other EP receptors to understand the contribution of each subtype to the overall response. | |
| 2. Unexpected agonist-like effects observed, particularly at higher concentrations. | A. Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to unforeseen signaling events. One study reported that this compound at concentrations above 225 µM induced a massive increase in intracellular calcium ([Ca2+]i). | - Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for EP1 antagonism without inducing off-target effects. - Measure Intracellular Calcium: If agonist-like effects are observed, measure changes in [Ca2+]i using a fluorescent indicator like Fura-2 AM to assess potential off-target calcium mobilization. - Negative Control Cell Line: Use a cell line that does not express the EP1 receptor to determine if the observed effect is independent of the intended target. |
| B. Compound Purity: Impurities in the this compound sample could have agonist activity. | - Verify Compound Purity: If possible, verify the purity of your this compound lot using analytical methods like HPLC-MS. | |
| 3. High variability between experimental replicates. | A. Inconsistent Experimental Conditions: Minor variations in cell density, passage number, serum concentration, or treatment duration can significantly impact GPCR signaling. | - Standardize Protocols: Strictly adhere to standardized protocols for cell culture and treatment. - Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. - Control for Serum Effects: Be aware that components in serum can activate various signaling pathways. Consider serum-starving cells before the experiment or using a serum-free medium if appropriate for your cell type. |
| B. Low Affinity for Species-Specific Receptor: this compound has been reported to bind with low affinity to the cloned mouse EP1 receptor. | - Verify Species Reactivity: If using a non-human model system, confirm the affinity of this compound for the EP1 receptor of that species. The IC50 for the human EP1 receptor is 6.7 µM.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[2] It binds to the EP1 receptor and blocks the binding of its natural ligand, PGE2, thereby inhibiting the downstream signaling cascade. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in organic solvents such as DMSO and dimethylformamide at approximately 14 mg/mL.[1] For biological experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted into an aqueous buffer for your experiment. Aqueous solutions should be prepared fresh and not stored for more than one day.[1] For long-term storage, this compound should be stored as a solid at -20°C.[1]
Q3: Can this compound affect signaling pathways other than the EP1 pathway?
A3: While this compound is selective for the EP1 receptor, at high concentrations, it may exhibit off-target effects. For instance, at concentrations exceeding 225 µM, it has been observed to cause a significant increase in intracellular calcium, which is an unexpected effect for an EP1 antagonist. This suggests that at high doses, this compound may interact with other cellular components that regulate calcium homeostasis.
Q4: Why am I not seeing an effect of this compound in my cell line?
A4: There are several potential reasons for this:
-
Low or no EP1 receptor expression: Your cell line may not express the EP1 receptor at a sufficient level for this compound to elicit a measurable effect. It is crucial to confirm EP1 expression in your experimental system.
-
Dominant signaling from other EP receptors: PGE2 can also signal through EP2, EP3, and EP4 receptors. If these receptors are highly expressed and mediate opposing or dominant downstream effects, the inhibition of EP1 signaling by this compound may be masked.
-
Compound inactivity: Ensure that your this compound is properly dissolved and has not degraded.
Q5: How can I confirm that this compound is active in my experiment?
A5: To confirm the activity of this compound, you can perform a positive control experiment. For example, you can stimulate your cells with a known EP1 agonist and observe the inhibitory effect of pre-treating with this compound on a downstream signaling event, such as calcium mobilization or ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
Prostaglandin E2 (PGE2) Signaling Pathways
The following diagram illustrates the complex signaling network initiated by PGE2 through its four receptor subtypes. Understanding this complexity is key to interpreting results from experiments using a subtype-selective antagonist like this compound.
PGE2 signaling through its four receptor subtypes.
Experimental Workflow: Troubleshooting Unexpected Agonist-Like Effects
This workflow outlines the steps to investigate unexpected agonist-like activity of this compound.
Workflow for troubleshooting unexpected agonist-like effects.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol is designed to assess the potential off-target effect of this compound on intracellular calcium levels.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
DMSO
-
This compound
-
Ionophore (e.g., Ionomycin) for positive control
-
EGTA
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in high-quality anhydrous DMSO to make a 1-5 mM stock solution. For the loading buffer, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound at various concentrations (including a high concentration, e.g., >200 µM) to the perfusion buffer and record the fluorescence ratio (F340/F380).
-
As a positive control, at the end of the experiment, add an ionophore (e.g., 5 µM Ionomycin) to elicit a maximal calcium response.
-
For calibration, you can determine Rmin (ratio in zero Ca2+) and Rmax (ratio at saturating Ca2+) by treating the cells with EGTA and a high concentration of Ca2+ with ionomycin, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Plot the change in the F340/F380 ratio over time to visualize the calcium response to this compound.
-
Protocol 2: Western Blot for Phosphorylated ERK1/2
This protocol can be used to determine if this compound can modulate the phosphorylation of ERK1/2, a downstream effector in many GPCR signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
PGE2 (or other relevant agonist)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours before treatment to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with this compound at the desired concentrations for 30-60 minutes.
-
Stimulate the cells with PGE2 for 5-15 minutes. Include appropriate controls (untreated, vehicle-treated, PGE2 only).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing (for Total ERK1/2):
-
After detecting the phospho-ERK1/2 signal, the membrane can be stripped of the antibodies.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation between different treatment groups.
-
References
Technical Support Center: Minimizing Cytotoxicity of SC-19220 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of SC-19220 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Prostaglandin (B15479496) E2 receptor 1 (EP1). Its primary mechanism of action is to block the binding of prostaglandin E2 (PGE2) to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor is a Gq protein-coupled receptor that, upon activation, leads to an increase in intracellular calcium levels.
Q2: What are the common causes of cytotoxicity observed with this compound in cell-based assays?
A2: Cytotoxicity associated with this compound in cell-based assays can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Solvent Toxicity: this compound is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like DMSO. High final concentrations of the solvent in the cell culture medium can be toxic to cells.
-
Compound Precipitation: Due to its hydrophobic nature, this compound can precipitate out of the culture medium, leading to inconsistent results and potential physical stress on the cells.
-
Off-Target Effects: Like many small molecule inhibitors, this compound may interact with other cellular targets, especially at higher concentrations, leading to unintended biological consequences and cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify a concentration that effectively antagonizes the EP1 receptor without causing significant cell death. This typically involves a cell viability assay (e.g., MTT, LDH, or live/dead staining) performed in parallel with a functional assay that measures EP1 receptor activity.
Q4: What is the best way to prepare and handle this compound to maintain its stability and minimize precipitation?
A4: To ensure the quality and proper use of this compound:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions, it is crucial to perform serial dilutions in the same solvent before adding to the aqueous culture medium. To avoid precipitation, add the final dilution from the organic solvent to the culture medium dropwise while vortexing or gently mixing. The final concentration of the organic solvent in the culture medium should be kept to a minimum, typically below 0.5%, and a solvent control should always be included in the experiment.[2] For particularly problematic compounds, a three-step solubilization protocol involving initial dissolution in DMSO, followed by dilution in pre-warmed fetal bovine serum, and a final dilution in culture medium can improve solubility.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment with this compound. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value (IC50 of 6.7 µM for the human EP1 receptor).[4] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).[2] Run a solvent-only control to assess its effect on cell viability. | |
| Compound precipitation. | Improve solubility by preparing fresh dilutions, vortexing during dilution into media, or using a multi-step solubilization protocol.[3] Visually inspect the culture wells for any precipitate after adding the compound. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for the experimental question. If not possible, perform extensive optimization of concentration and exposure time. | |
| Inconsistent results or lack of EP1 inhibition. | Compound has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of stock solutions at -20°C or -80°C. |
| Compound is not cell-permeable in your specific cell type. | While this compound is generally cell-permeable, its uptake can vary. If you suspect this is an issue, you may need to explore alternative EP1 antagonists with different chemical properties. | |
| Incorrect timing of inhibitor addition. | For antagonist activity, this compound should be added before or concurrently with the EP1 agonist (e.g., PGE2). Optimize the pre-incubation time with this compound before adding the agonist. | |
| Low EP1 receptor expression in the cell line. | Confirm the expression of the EP1 receptor in your cell line of interest using techniques like RT-qPCR or Western blotting. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |
| HeLa | Human Cervical Cancer | LDH | 48 | 85.3 |
| A549 | Human Lung Carcinoma | MTT | 72 | 62.5 |
| Primary Neurons | Rat Cortical Neurons | Live/Dead Staining | 24 | 45.8 |
Note: This data is hypothetical and intended for illustrative purposes. Actual IC50 values will vary depending on the specific experimental conditions.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | >14 mg/mL[1] |
| Dimethylformamide (DMF) | >25 mg/mL[4] |
| Ethanol | <20 µg/mL[4] |
| PBS (pH 7.2) | <20 µg/mL[4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Cell Treatment: Further dilute the DMSO stock solutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank), cells in medium with 0.5% DMSO (vehicle control), and cells in medium without treatment (untreated control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Plate reader (as per kit instructions, typically 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a plate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Mandatory Visualizations
Caption: this compound blocks PGE2-mediated EP1 receptor signaling.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for this compound cytotoxicity.
References
Technical Support Center: Overcoming SC-19220 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to SC-19220 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.[2][3] By blocking this pathway, this compound can inhibit processes such as cell proliferation, migration, and inflammation in susceptible cell lines.
Q2: My cell line, which was initially sensitive to this compound, is now showing a reduced response. What could be the reason?
A reduced response to this compound after a period of effective treatment suggests the development of acquired resistance. Cancer cells can develop resistance to drugs through various mechanisms.[4][5] These can include alterations in the drug target, activation of bypass signaling pathways, or changes in drug influx/efflux.[4][5] It is crucial to experimentally confirm and characterize this resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The first step is to quantify the level of resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line is a confirmation of resistance.
Troubleshooting Guide: Decreased Sensitivity to this compound
This guide will walk you through a step-by-step process to investigate and potentially overcome acquired resistance to this compound in your cell line.
Problem: Reduced Efficacy of this compound in Cell Viability/Proliferation Assays
Step 1: Confirm and Quantify Resistance
The initial and most critical step is to confirm that the observed decrease in efficacy is due to acquired resistance and to quantify the extent of this resistance.
Experimental Protocol: Determination of IC50 Value
-
Objective: To compare the IC50 value of this compound in the suspected resistant cell line with the parental sensitive cell line.
-
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
-
-
Procedure:
-
Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium. A common starting point is a 10-fold dilution series to identify the approximate range, followed by a finer 2- or 3-fold dilution series around the expected IC50.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation: IC50 Values for this compound
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | 5.2 | 1.0 |
| Resistant Sub-line | 48.7 | 9.4 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)
A significant increase in the Resistance Index (RI > 2) confirms the development of resistance.
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to explore the possible underlying molecular mechanisms. Below are some plausible scenarios for this compound resistance, along with troubleshooting suggestions.
Hypothetical Resistance Scenario 1: Alteration in the EP1 Receptor
A common mechanism of resistance to targeted therapies is a change in the drug's target. This could involve downregulation of the EP1 receptor or mutations that prevent this compound from binding effectively.
Q: Could the EP1 receptor be downregulated in my resistant cells?
A: Yes, a decrease in the expression of the EP1 receptor at the protein or mRNA level would lead to a reduced response to an antagonist like this compound.
Troubleshooting:
-
Western Blotting for EP1 Protein Expression: Compare the levels of EP1 protein in your parental and resistant cell lines.
-
Quantitative PCR (qPCR) for PTGER1 mRNA Expression: Analyze the mRNA levels of the gene encoding the EP1 receptor (PTGER1) to see if the downregulation is occurring at the transcriptional level.
Experimental Protocol: Western Blotting for EP1
-
Objective: To quantify the relative protein expression of the EP1 receptor.
-
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the EP1 receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Q: Could there be a mutation in the EP1 receptor that prevents this compound binding?
A: While less common for antagonists, a mutation in the binding pocket of the EP1 receptor could potentially reduce the binding affinity of this compound without affecting the binding of the natural ligand, PGE2.
Troubleshooting:
-
Sanger Sequencing of the PTGER1 Gene: Sequence the coding region of the PTGER1 gene from both parental and resistant cell lines to identify any potential mutations.
Hypothetical Resistance Scenario 2: Upregulation of a Bypass Pathway
Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. Since the EP1 pathway leads to an increase in intracellular calcium, upregulation of other pathways that also mobilize calcium could be a bypass mechanism.
Q: How can I check for the activation of a bypass pathway involving calcium signaling?
A: You can measure the intracellular calcium levels in response to stimuli other than PGE2. If resistant cells show a heightened calcium response to other agonists, it might indicate the activation of a compensatory pathway.
Troubleshooting:
-
Intracellular Calcium Measurement: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium in response to various stimuli in both sensitive and resistant cells. Potential stimuli could include other GPCR agonists known to be expressed by the cell line that couple to Gq.
-
Phospho-protein Array: A broader approach is to use a phospho-protein array to screen for changes in the phosphorylation status of a wide range of signaling proteins between the sensitive and resistant cell lines. This can help identify unexpected activated pathways.
Hypothetical Resistance Scenario 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to multidrug resistance by actively pumping drugs out of the cell.
Q: Could my resistant cells be pumping out this compound?
A: It is a possibility. Increased expression of drug efflux pumps is a well-established mechanism of drug resistance.
Troubleshooting:
-
Western Blotting for ABC Transporters: Check for the expression of common ABC transporters like P-gp (MDR1) and MRP1 in your sensitive and resistant cell lines.
-
Functional Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure the efflux activity. Resistant cells with high P-gp activity will retain less of the fluorescent dye. This can be reversed by co-incubation with a known P-gp inhibitor like verapamil.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
Best practices for storing and handling SC-19220
Welcome to the technical support center for SC-19220, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP1. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
There are conflicting recommendations for the optimal storage temperature of this compound. Some suppliers recommend storage at -20°C, while others suggest room temperature.[1][2][3] For long-term storage, it is advisable to store the compound as a crystalline solid at -20°C to ensure maximum stability, which is reported to be at least four years.[2][3] For daily or frequent use, storing at room temperature is also acceptable according to some sources.[1] Always refer to the product data sheet provided by the specific vendor for their recommendation.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] To prepare a stock solution, dissolve the crystalline solid in one of these solvents. For example, the solubility in DMSO is greater than 14 mg/mL and in DMF is greater than 25 mg/mL.[3] It is recommended to purge the organic solvent with an inert gas before dissolving the compound.[2]
Q3: What is the stability of this compound in solution?
Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For experiments requiring an aqueous buffer, it is best to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice just before use.[2]
Q4: Is this compound hazardous?
This compound should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with eyes and skin. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound will not dissolve | Incorrect solvent used. | Ensure you are using an appropriate organic solvent such as DMSO or DMF. This compound has poor solubility in aqueous solutions.[2] |
| Concentration is too high. | Check the solubility data to ensure you are not exceeding the maximum solubility in the chosen solvent. | |
| Inconsistent experimental results | Degradation of the compound. | Ensure proper storage conditions are maintained. Prepare fresh aqueous solutions for each experiment, as they are not stable for more than a day.[2] |
| Inaccurate concentration of the stock solution. | Recalibrate your balance and ensure accurate weighing of the compound. Verify the volume of the solvent used. | |
| Precipitation in cell culture media | Poor solubility in the final concentration. | When diluting the DMSO stock solution into your aqueous cell culture media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity. |
Quantitative Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | >25 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | >14 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:2) | ~300 µg/mL[2][3] |
| Ethanol | <20 µg/mL[3] |
| PBS (pH 7.2) | <20 µg/mL[3] |
Experimental Protocols
In Vitro Osteoclastogenesis Inhibition Assay
This protocol is adapted from studies investigating the effect of this compound on osteoclast formation.[4]
1. Cell Culture:
- Culture bone marrow macrophages in α-MEM supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
2. Osteoclast Differentiation:
- Plate the bone marrow macrophages at a suitable density in a multi-well plate.
- Induce osteoclast differentiation by adding RANKL to the culture medium.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the same day as RANKL addition, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
4. Analysis of Osteoclast Formation:
- After a suitable incubation period (typically 5-7 days), fix the cells.
- Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
- Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.
5. Western Blot Analysis of Signaling Proteins:
- To investigate the effect on signaling pathways, treat the cells with this compound for a shorter duration (e.g., 24-48 hours).
- Lyse the cells and collect protein extracts.
- Perform western blotting to analyze the expression levels of key signaling proteins such as RANK, c-Fms, c-Src, and NFAT2.[4]
Signaling Pathway
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP1. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
References
Adjusting SC-19220 dosage for different animal models
Welcome to the technical support center for SC-19220. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dibenzoxazepine (B10770217) derivative that functions as a selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor, when activated by its ligand PGE2, couples to the Gq protein, initiating a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular calcium levels.[2][3] By blocking this receptor, this compound inhibits these downstream effects.
Q2: What are the common research applications for this compound?
A2: this compound is primarily utilized in research to investigate the physiological and pathological roles of the PGE2-EP1 signaling pathway. This includes studies on pain signaling, inflammation, neuroprotection, and cancer biology.[4][5] For instance, it has been used to study its effects on smooth muscle contraction, osteoclastogenesis, and its potential neuroprotective properties in models of cerebral ischemia.[1][4]
Q3: In which solvents can this compound be dissolved?
A3: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) with gentle warming. It is sparingly soluble in aqueous solutions. For in vivo experiments, it is crucial to prepare a stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in a vehicle compatible with the animal model.
Q4: Are there any known species-specific differences in the affinity of this compound for the EP1 receptor?
A4: Yes, there is evidence suggesting species-specific differences. This compound displaces radiolabeled PGE2 from the cloned human EP1 receptor with an IC50 of 6.7 µM. However, it exhibits a lower binding affinity for the cloned mouse EP1 receptor.[1] This is an important consideration when translating results from one animal model to another.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected biological effect in vivo. | Inadequate Dosage: The administered dose may be too low to achieve sufficient receptor occupancy. | Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental endpoint. Start with a dose range informed by literature on this compound or other EP1 antagonists (see Table 1) and escalate until the desired effect is observed or side effects appear. |
| Poor Bioavailability: The compound may have low oral or intraperitoneal bioavailability. | Consider alternative routes of administration with potentially higher systemic exposure, such as intravenous or subcutaneous injection. If the oral route is necessary, formulation strategies to enhance absorption could be explored. | |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system. | Increase the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations. Pharmacokinetic studies would be beneficial to determine the half-life of this compound in your model. | |
| Species-Specific Receptor Affinity: As noted, this compound has a lower affinity for the mouse EP1 receptor compared to the human receptor.[1] | Higher doses may be required in mice to achieve the same level of receptor antagonism as in other species. | |
| Observed Off-Target Effects or Toxicity. | High Dosage: The administered dose may be too high, leading to non-specific effects. | Reduce the dosage to the lowest effective concentration based on your dose-response studies. |
| Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle alone. Consider using a different, well-tolerated vehicle if necessary. | |
| Variability in Experimental Results. | Inconsistent Drug Preparation: The compound may not be fully dissolved or may precipitate out of solution. | Ensure the stock solution is clear and fully dissolved before each use. Prepare fresh dilutions for each experiment. If precipitation is an issue upon dilution, consider adjusting the vehicle composition. |
| Biological Variability: Inherent biological differences between individual animals can lead to varied responses. | Increase the number of animals per group to enhance statistical power and account for individual variability. |
Dosage Adjustment for Different Animal Models
Due to the limited publicly available in vivo dosage data for this compound, the following table includes information on this compound where available, supplemented with data from other selective EP1 antagonists. It is crucial to perform a dose-ranging study for your specific model and experimental conditions.
Table 1: Systemic Dosage of this compound and other EP1 Antagonists in Animal Models
| Compound | Animal Model | Route of Administration | Dosage Range | Therapeutic Area Studied | Reference |
| This compound | Cat | Intravenous (i.v.) | 3-9 mg/kg | Thermoregulation | [6] |
| ONO-8711 | Rat | Oral (p.o.) | Not specified, but effective | Neuropathic Pain | [7] |
| ONO-8713 | Mouse | Subcutaneous (s.c.) | 10 µg/kg | Seizures | [8] |
| SC51089 | Mouse | Not specified in abstract | Dose-dependent | Cerebral Ischemia | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Dose-Ranging Study of this compound in Mice
-
Animal Model: Select the appropriate mouse strain, age, and sex for your research question.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using a vehicle appropriate for the chosen route of administration (e.g., a mixture of DMSO, Tween 80, and saline for intraperitoneal injection). Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
-
Dose Selection: Based on the available literature for EP1 antagonists, select a range of at least 3-4 doses to test (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg, and 30 mg/kg for systemic administration). Include a vehicle-only control group.
-
Administration: Administer the selected doses of this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection).
-
Endpoint Measurement: At a predetermined time point after administration, assess the biological endpoint of interest (e.g., pain threshold, inflammatory markers, tumor size). The timing of the measurement should ideally be informed by any available pharmacokinetic data or a preliminary time-course experiment.
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal effective dose with minimal side effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PGE2-EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for conducting a dose-ranging study with this compound.
References
- 1. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin antagonist this compound on body temperature and on hyperthermic responses to prostaglandin E-1 and leukocytic pyrogen in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC-19220 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a new batch of SC-19220. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for assessing the purity of this compound?
A1: The recommended primary method for assessing the purity of a new batch of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] HPLC is a robust, reliable, and widely used technique for separating and quantifying components in a mixture, making it ideal for determining the purity of small molecules like this compound.[2]
Q2: Why is it important to use orthogonal methods for purity assessment?
A2: Relying on a single analytical method may not be sufficient to detect all potential impurities. Orthogonal methods, which are based on different separation or detection principles, provide a more comprehensive purity profile.[3][4] For this compound, using a secondary method like Liquid Chromatography-Mass Spectrometry (LC-MS) or quantitative Nuclear Magnetic Resonance (qNMR) alongside HPLC is highly recommended to ensure that no impurities are co-eluting or going undetected.[1][5]
Q3: What are the typical acceptance criteria for the purity of a research-grade compound like this compound?
A3: For research-grade small molecules, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, the specific requirements may vary depending on the intended application. For sensitive biological assays, a higher purity (e.g., ≥98%) may be necessary. It is crucial to establish and justify the purity acceptance criteria based on the scientific objectives of the study.
Q4: How should I prepare a sample of this compound for HPLC analysis?
A4: To prepare a sample of this compound for HPLC analysis, accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1 mg/mL. Ensure the compound is fully dissolved before injecting it into the HPLC system. It is also good practice to filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Experimental Protocols
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound. Method optimization may be required based on the specific HPLC system and column used.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
This compound sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow:
Figure 1. Experimental workflow for HPLC-based purity assessment of this compound.
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 203 nm[6] |
| Run Time | 30 minutes |
Data Analysis:
The purity of the this compound batch is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Orthogonal Purity Verification: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[7][8] It is highly effective for identifying and quantifying trace-level impurities.[8]
Experimental Protocol:
The HPLC method described above can be directly coupled to a mass spectrometer.
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Data Analysis:
The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of this compound (331.8 g/mol ).[6] Any other detected peaks with different m/z values represent potential impurities. The structures of these impurities can often be tentatively identified based on their fragmentation patterns in MS/MS experiments.
Troubleshooting Guide
Figure 2. Troubleshooting guide for common HPLC issues in this compound purity analysis.
Q: My chromatogram shows no peaks, or the peaks are much smaller than expected. What should I do?
A: This issue could be due to several factors:
-
Injection Failure: Ensure that the sample was correctly drawn into the injection syringe and that the injector port is not blocked.
-
Detector Malfunction: Check that the detector lamp is on and that the correct wavelength (203 nm for this compound) is set.
-
Sample Degradation: If the sample has been stored improperly or for an extended period, it may have degraded. Prepare a fresh solution from a new stock.
Q: The main peak for this compound is showing significant tailing or fronting. What is the cause?
A: Poor peak shape can be caused by:
-
Column Overload: The sample concentration may be too high. Try diluting the sample and re-injecting.
-
Column Degradation: The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH may improve peak symmetry.
Q: The retention time of the this compound peak is inconsistent between runs. Why is this happening?
A: Shifting retention times are often due to:
-
Mobile Phase Composition Changes: Ensure that the mobile phase composition is accurate and consistent. Always prepare fresh mobile phases daily.
-
Fluctuations in Flow Rate: Air bubbles in the pump or leaks in the system can cause the flow rate to fluctuate. Degas the mobile phase and check for any leaks in the fittings.
-
Temperature Variations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.
Q: I see several small, unexpected peaks in my chromatogram. Are these impurities?
A: Unexpected peaks can be either impurities in your sample or contaminants from the system.
-
Sample Impurities: These could be starting materials, byproducts from the synthesis, or degradation products.
-
System Contamination: Ghost peaks can arise from contaminants in the mobile phase, the injector, or the column. To investigate, run a blank injection (injecting only the mobile phase). If the peaks are still present, they are likely from system contamination. Flushing the system with a strong solvent is recommended. To confirm if the unexpected peaks are true impurities, analysis by an orthogonal method such as LC-MS is highly recommended.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. santaisci.com [santaisci.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chimia.ch [chimia.ch]
- 6. caymanchem.com [caymanchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
Validating the On-Target Effect of SC-19220 on the EP1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC-19220, a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP1 receptor, with other notable EP1 antagonists. The on-target effect of these compounds is critical for their therapeutic potential in various physiological and pathological processes, including pain, inflammation, and cancer.[1] This document summarizes key experimental data, outlines detailed methodologies for on-target validation, and presents visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of EP1 Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and its alternatives. These values are crucial indicators of the on-target effect of these compounds at the EP1 receptor.
| Compound | Action | Target Species | Assay Type | Quantitative Value | Reference |
| This compound | Selective EP1 Antagonist | Human | Radioligand Binding ([³H]-PGE2) | pKi = 4.5 | [2] |
| Rat | Radioligand Binding ([³H]-PGE2) | pKi = 4.6 | [2] | ||
| ONO-8711 | Selective EP1 Antagonist | Human | Radioligand Binding | pKi = 9.2 | [2] |
| Mouse | Radioligand Binding | pKi = 8.8 | [2] | ||
| Mouse, Human, Rat | Calcium Mobilization | IC50 = 0.21 µM, 0.05 µM, 0.22 µM | [3] | ||
| GW-848687X | Potent and Selective EP1 Antagonist | Not Specified | Not Specified | - | [4] |
| Oral Bioavailability (Rat) | Rat | In vivo | 54% | [5] | |
| Oral Bioavailability (Dog) | Dog | In vivo | 53% | [5] | |
| SC-51089 | Selective EP1 Antagonist | Not Specified | Not Specified | Ki = 1.3 µM (for EP1) | [6][7] |
| Guinea Pig | Ileum Muscle Strip Assay | pA2 = 6.5 | [8] | ||
| SC-51322 | Potent and Selective EP1 Antagonist | Human | Radioligand Binding | pKi = 7.9 | [2] |
Experimental Protocols for On-Target Validation
Validating the on-target effect of compounds like this compound primarily involves assessing their ability to bind to the EP1 receptor and inhibit its function. The two most common experimental approaches are radioligand binding assays and functional assays measuring downstream signaling, such as calcium mobilization.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the EP1 receptor by competing with a radiolabeled ligand.[9][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound and its alternatives for the EP1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human EP1 receptor (e.g., HEK-293 or CHO cells).[13]
-
Radioligand: [³H]-PGE2.
-
Test compounds: this compound and other EP1 antagonists.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]-PGE2 and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an EP1 receptor agonist.[14][15][16]
Objective: To determine the functional antagonist potency (IC50) of this compound and its alternatives at the EP1 receptor.
Materials:
-
Cells stably expressing the human EP1 receptor (e.g., HEK293 cells).[17][18]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
EP1 receptor agonist (e.g., PGE2 or 17-phenyl trinor PGE2).[19]
-
Test compounds: this compound and other EP1 antagonists.
-
Assay buffer.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the EP1-expressing cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the EP1 receptor agonist to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Visualizing the Mechanism of Action
To better understand the context of this compound's on-target effect, the following diagrams illustrate the EP1 receptor signaling pathway and the experimental workflow for its validation.
References
- 1. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cloned human EP1 prostanoid receptor pharmacology characterized using radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alspi.com [alspi.com]
A Comparative Analysis of SC-19220 and Other EP1 Receptor Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate EP1 receptor antagonist is crucial for investigating the role of the prostaglandin (B15479496) E2 (PGE2) EP1 receptor in various physiological and pathological processes. This guide provides a comprehensive comparison of SC-19220 with other notable EP1 receptor antagonists, including ONO-8711 and GW-848687X, supported by experimental data to facilitate informed decision-making in preclinical studies.
The EP1 receptor, a Gq-protein coupled receptor, is a key player in mediating inflammatory pain, neuroinflammation, and other conditions. Its antagonism presents a promising therapeutic strategy. This comparison focuses on the binding affinity, selectivity, and in vivo efficacy of three prominent EP1 receptor antagonists.
In Vitro Pharmacology: Binding Affinity and Selectivity
A critical aspect of a pharmacological tool is its affinity and selectivity for the target receptor. The following table summarizes the available binding affinity data for this compound, ONO-8711, and GW-848687X at the human EP1 receptor. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Parameter | Value | Species | Reference |
| This compound | pKi | 4.5 | Human | [1] |
| IC50 | 6.7 µM | Human | ||
| ONO-8711 | Ki | 0.6 nM | Human | |
| GW-848687X | pIC50 | 8.6 (IC50 ≈ 2.5 nM) | Human | [1] |
This compound , a dibenzoxazepine (B10770217) derivative, exhibits a lower affinity for the human EP1 receptor compared to ONO-8711 and GW-848687X.[1] ONO-8711 and GW-848687X demonstrate significantly higher affinities, with potencies in the low nanomolar range.
In Vivo Efficacy: Preclinical Models of Pain
The therapeutic potential of EP1 receptor antagonists is often evaluated in animal models of pain. The following table summarizes key in vivo efficacy data for the compared compounds.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat model of postoperative pain | Not specified | ||
| Rat model of inflammatory pain | Not specified | |||
| ONO-8711 | Rat model of postoperative pain | 2, 10, or 50 µg (s.c. into hind paw) | Dose-dependent increase in withdrawal thresholds to mechanical stimulation.[2] | [2] |
| Rat chronic constriction injury (neuropathic pain) | Not specified | Reduced hyperalgesia and allodynia. | ||
| GW-848687X | Rat FCA-induced inflammatory joint pain | 30 mg/kg (p.o., b.i.d.) | Exhibited anti-hyperalgesic activity.[3] | [3] |
ONO-8711 has demonstrated dose-dependent efficacy in a rat model of postoperative pain, indicating its potential for managing acute pain states.[2] Furthermore, its effectiveness in a neuropathic pain model suggests a broader analgesic profile. GW-848687X has shown efficacy in an inflammatory pain model, highlighting its anti-inflammatory and analgesic properties.[3] While this compound has been used in various in vivo studies, specific dose-response data in standardized pain models are less consistently reported in readily available literature, making direct efficacy comparisons challenging.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the PGE2/EP1 signaling pathway and a typical workflow for evaluating EP1 receptor antagonists.
Caption: PGE2/EP1 Receptor Signaling Pathway.
Caption: Experimental Workflow for EP1 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of EP1 receptor antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the EP1 receptor.
Materials:
-
Membrane preparations from cells expressing the human EP1 receptor.
-
Radioligand (e.g., [³H]-PGE2).
-
Test compounds (this compound, ONO-8711, GW-848687X) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Model of Inflammatory Pain (Formalin Test)
The formalin test is a widely used model to assess the efficacy of analgesics against both acute and tonic pain.
Objective: To evaluate the analgesic efficacy of an EP1 receptor antagonist in a model of inflammatory pain.
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
Materials:
-
Test compound (e.g., this compound) at various doses.
-
Vehicle control.
-
Formalin solution (e.g., 5% in saline).
-
Observation chambers.
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a predetermined pretreatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: an early phase (0-5 minutes after injection) representing acute nociception, and a late phase (15-30 minutes after injection) reflecting inflammatory pain.
-
Compare the pain-related behaviors between the compound-treated and vehicle-treated groups to determine the analgesic effect.
Conclusion
The choice of an EP1 receptor antagonist for preclinical research depends on the specific requirements of the study. For investigations requiring high potency, ONO-8711 and GW-848687X are superior choices due to their low nanomolar affinities. This compound , with its micromolar affinity, may be suitable for initial screening or studies where high concentrations can be tolerated. The in vivo data suggest that both ONO-8711 and GW-848687X are effective in attenuating pain in relevant animal models. Researchers should carefully consider the available data and the specific experimental context when selecting the most appropriate EP1 receptor antagonist for their studies. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive ranking of these compounds.
References
A Comparative Guide to Prostaglandin Receptor Antagonists: SC-19220 versus AH6809
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostaglandin (B15479496) research, the selection of appropriate pharmacological tools is paramount for elucidating the intricate roles of prostanoid receptors in various physiological and pathological processes. This guide provides an objective comparison of two commonly used prostaglandin receptor antagonists, SC-19220 and AH6809, with a focus on their receptor selectivity, supporting experimental data, and detailed methodologies.
Introduction to this compound and AH6809
This compound is recognized as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] The EP1 receptor is a Gq-coupled receptor, and its activation typically leads to an increase in intracellular calcium levels.
AH6809, on the other hand, is characterized as a dual antagonist of both EP1 and EP2 receptors.[1] It also exhibits weak antagonistic activity at the prostaglandin D2 (PGD2) receptor, DP.[1] The EP2 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and potencies of this compound and AH6809 at various prostanoid receptors. This data is crucial for interpreting experimental results and for the rational design of studies.
Table 1: Binding Affinity of this compound for Human Prostanoid Receptors
| Receptor | Ligand | Assay Type | Affinity (IC50) | Reference |
| EP1 | [3H]-PGE2 | Radioligand Binding | 6.7 µM | [2] |
| EP2 | [3H]-PGE2 | Radioligand Binding | No significant binding | [2] |
Table 2: Binding Affinity of AH6809 for Human Prostanoid Receptors
| Receptor | Ligand | Assay Type | Affinity (Ki) | Reference |
| EP1 | [3H]-PGE2 | Radioligand Binding | 333 nM | |
| EP2 | [3H]-PGE2 | Radioligand Binding | 350 nM | [1] |
| EP3-III | [3H]-PGE2 | Radioligand Binding | 1597 nM | [3] |
| DP | [3H]-PGD2 | Radioligand Binding | 1415 nM | [3] |
Signaling Pathways
The distinct receptor targets of this compound and AH6809 translate to their differential effects on intracellular signaling cascades.
Caption: Signaling pathway blocked by this compound.
Caption: Signaling pathways blocked by AH6809.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and AH6809.
Radioligand Binding Assay (EP1 Receptor)
This protocol is designed to determine the binding affinity of antagonists for the EP1 receptor.
Caption: Experimental workflow for EP1 radioligand binding.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human EP1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate 10-20 µg of membrane protein with a fixed concentration of [3H]-PGE2 (e.g., 2-3 nM) and a range of concentrations of the antagonist (this compound or AH6809) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) for 60-90 minutes at room temperature.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (EP1 Receptor Function)
This assay measures the ability of an antagonist to block PGE2-induced increases in intracellular calcium, a functional readout of EP1 receptor activation.
Methodology:
-
Cell Culture: HEK293 cells expressing the human EP1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Antagonist Incubation: The dye-containing medium is removed, and cells are incubated with varying concentrations of the antagonist (this compound or AH6809) for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the addition of an EC80 concentration of PGE2. Fluorescence changes are monitored in real-time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of the antagonist is calculated, and IC50 values are determined.
cAMP Accumulation Assay (EP2 Receptor Function)
This assay assesses the ability of an antagonist to inhibit PGE2-induced cAMP production, a hallmark of EP2 receptor activation.
Methodology:
-
Cell Culture: HEK293 cells expressing the human EP2 receptor are plated in 96-well plates.
-
Antagonist and Agonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist (AH6809) for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with an EC80 concentration of PGE2 for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The amount of cAMP produced is quantified, and the inhibitory effect of the antagonist is determined to calculate the IC50 value.
Conclusion
The choice between this compound and AH6809 in prostaglandin research is dictated by the specific experimental question. This compound offers high selectivity for the EP1 receptor, making it an excellent tool for investigating the specific roles of this receptor subtype. AH6809, with its dual antagonism of EP1 and EP2 receptors, can be utilized in studies where the combined effects of these two receptors are of interest. However, its activity at the DP receptor should be considered when interpreting results.
Researchers are encouraged to carefully consider the pharmacological profiles and to utilize the detailed experimental protocols provided in this guide to ensure the generation of robust and reproducible data in their exploration of prostaglandin signaling.
References
A Comparative Guide: SC-19220 versus Indomethacin in Prostaglandin E2 Modulation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the EP1 receptor antagonist SC-19220 and the non-selective COX inhibitor indomethacin (B1671933), supported by experimental data and detailed methodologies.
In the landscape of inflammatory and pain research, the modulation of the prostaglandin (B15479496) E2 (PGE2) signaling pathway is a cornerstone of therapeutic intervention. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin have been the standard, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, the advent of more targeted therapies, such as the EP1 receptor antagonist this compound, presents a paradigm shift towards greater selectivity and potentially improved safety profiles. This guide provides a comprehensive comparison of this compound and indomethacin, detailing their mechanisms of action, comparative potency, and the experimental frameworks used to evaluate their effects.
At a Glance: Key Quantitative Data
The following table summarizes the key inhibitory concentrations (IC50) for this compound and indomethacin, highlighting their distinct selectivity profiles.
| Compound | Target | IC50 | Species/Assay Condition |
| This compound | EP1 Receptor | 6.7 µM | Inhibition of [3H]-PGE2 binding to EP1 transfected COS cells |
| Indomethacin | COX-1 | 18 nM | Enzyme Inhibition Assay |
| COX-2 | 26 nM | Enzyme Inhibition Assay | |
| COX-1 | 0.1 µg/mL | Enzyme Inhibition Assay | |
| COX-2 | 5 µg/mL | Enzyme Inhibition Assay |
Delving Deeper: Mechanism of Action and the Advantage of Selectivity
The fundamental difference between this compound and indomethacin lies in their point of intervention within the arachidonic acid cascade and subsequent PGE2 signaling. This distinction is pivotal to understanding the primary advantage of this compound: its targeted approach.
Indomethacin , as a non-selective COX inhibitor, blocks the synthesis of prostaglandins (B1171923) at their origin by inhibiting both COX-1 and COX-2 enzymes.[1] While this effectively reduces the production of pro-inflammatory prostaglandins like PGE2, it also curtails the synthesis of prostaglandins crucial for physiological homeostasis. The inhibition of COX-1, in particular, is associated with a range of adverse effects, most notably gastrointestinal complications, due to the depletion of prostaglandins that protect the gastric mucosa.[2][3]
This compound , in contrast, acts downstream of prostaglandin synthesis. It is a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). This means that this compound does not interfere with the production of prostaglandins but instead specifically blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting its downstream signaling cascade. This targeted action is hypothesized to provide anti-inflammatory and analgesic effects without the broad physiological disruption caused by COX inhibitors, potentially leading to a more favorable safety profile, particularly concerning gastrointestinal side effects.
Visualizing the Pathways and Processes
To better illustrate these concepts, the following diagrams, generated using the DOT language, depict the signaling pathways, a typical experimental workflow for comparison, and the logical advantages of this compound's targeted approach.
Caption: Mechanism of Action: this compound vs. Indomethacin.
Caption: Experimental Workflow for In Vitro Comparison.
Caption: Logical Advantages of this compound over Indomethacin.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to compare the effects of this compound and indomethacin.
Isolated Guinea Pig Trachea Preparation for Smooth Muscle Contraction
This in vitro assay is used to assess the effects of this compound and indomethacin on prostaglandin-induced smooth muscle contraction.[4][5]
-
Tissue Preparation:
-
Male guinea pigs are euthanized by a humane method.
-
The trachea is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The trachea is cleaned of adhering connective tissue and cut into a spiral strip or a chain of rings.
-
-
Experimental Setup:
-
The tracheal preparation is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An initial tension of 1-2 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.
-
-
Procedure:
-
A baseline tone is established.
-
To assess the inhibitory effect, the tissue is pre-incubated with various concentrations of this compound or indomethacin for a specified period (e.g., 30 minutes).
-
A contractile agent, such as prostaglandin F2α or arachidonic acid, is added to the organ bath in a cumulative or non-cumulative manner to elicit a contractile response.
-
The magnitude of the contraction is recorded and compared to the response in the absence of the inhibitor.
-
-
Data Analysis:
-
The inhibitory effect is expressed as a percentage of the maximal contraction induced by the agonist alone.
-
Dose-response curves are constructed, and IC50 values are calculated to determine the potency of each inhibitor.
-
Rabbit Renal Pelvis Contractility Assay
This ex vivo experiment investigates the differential effects of this compound and indomethacin on the spontaneous and electrically stimulated contractions of the renal pelvis smooth muscle.[6]
-
Tissue Preparation:
-
Rabbits are euthanized, and the kidneys with the renal pelvis are immediately excised and placed in a dissecting dish with cold, oxygenated Krebs solution.
-
The renal pelvis is carefully dissected, and circularly oriented smooth muscle strips are prepared from different regions (e.g., pacemaker regions and the pelviureteric junction).
-
-
Experimental Setup:
-
The muscle strips are mounted in an organ bath containing Krebs solution at 37°C and aerated with 95% O2 and 5% CO2.
-
The strips are connected to isometric force transducers, and a resting tension of approximately 0.5-1.0 g is applied.
-
The preparations are allowed to equilibrate for 60-90 minutes, during which spontaneous contractile activity develops.
-
-
Procedure:
-
Spontaneous contractions are recorded to establish a baseline.
-
For electrical field stimulation (EFS), platinum electrodes are placed parallel to the muscle strip, and trains of electrical pulses are delivered to elicit twitch contractions.
-
This compound or indomethacin is added to the bath at various concentrations, and the effects on the frequency and amplitude of both spontaneous and EFS-induced contractions are recorded.
-
-
Data Analysis:
-
Changes in the frequency and amplitude of contractions are measured and compared to the pre-drug control values.
-
The effects of the compounds on different regions of the renal pelvis are compared to understand their region-specific actions.
-
Conclusion
The primary advantage of this compound over indomethacin stems from its targeted mechanism of action. By selectively antagonizing the EP1 receptor, this compound offers the potential to inhibit PGE2-mediated pathological processes, such as pain and inflammation, while circumventing the broad inhibition of prostaglandin synthesis that is characteristic of indomethacin. This selectivity is anticipated to translate into a significantly improved safety profile, particularly with regard to gastrointestinal toxicity. The experimental data, while not from direct head-to-head superiority trials, consistently demonstrate the distinct pharmacological profiles of these two compounds. For researchers and drug development professionals, the exploration of selective EP receptor modulators like this compound represents a promising avenue for developing next-generation therapeutics with enhanced efficacy and reduced adverse effects compared to traditional NSAIDs.
References
- 1. Quantification of kidney fibrosis using ultrasonic shear wave elastography: experimental study with a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of tone and prostaglandin-mediated responses in a tracheal preparation by indomethacin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of tone and prostaglandin-mediated responses in a tracheal preparation by indomethacin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional effects of indomethacin, acetylsalicylic acid and this compound on the contractility of rabbit renal pelvis (pacemaker regions and pelviureteric junction) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of the EP1 Receptor: A Comparative Guide to SC-19220 and Genetic Knockouts
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of the E-type prostanoid 1 (EP1) receptor, a critical choice lies between pharmacological inhibition with molecules like SC-19220 and the precision of genetic knockout models. This guide provides a comprehensive comparison of these two approaches, offering a cross-validation of their results and detailing the experimental methodologies to support informed decision-making in your research.
The EP1 receptor, a G-protein coupled receptor activated by prostaglandin (B15479496) E2 (PGE2), plays a significant role in a multitude of physiological and pathophysiological processes, including pain, inflammation, cancer, and cardiovascular function. Understanding its precise functions is paramount for the development of novel therapeutics. Both the selective EP1 antagonist this compound and EP1 receptor knockout mice serve as powerful tools to dissect its contributions, each with its own set of advantages and limitations. This guide will delve into the comparative data generated from these models across various research areas, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Comparative Data: this compound vs. EP1 Knockout Models
The following tables summarize the quantitative and qualitative findings from studies utilizing either the EP1 receptor antagonist this compound or EP1 knockout (KO) mice in different disease models. This side-by-side comparison facilitates a cross-validation of the observed phenotypes and pharmacological effects.
Table 1: Pain and Inflammation Models
| Model | This compound (or other selective EP1 antagonist) | EP1 Knockout (KO) Mice | Key Findings & Cross-Validation |
| Neuropathic Pain (Chronic Constriction Injury) | Administration of an EP1 antagonist (ONO-8711) significantly reduced hyperalgesia and allodynia.[1] | EP1 KO mice exhibit reduced mechanical allodynia in response to PGE2.[2][3] | Both approaches consistently demonstrate the involvement of the EP1 receptor in mediating neuropathic and inflammatory pain, validating the EP1 receptor as a therapeutic target for pain management. |
| Inflammatory Pain (Formalin-induced) | Data not readily available for this compound in this specific model. | No significant difference in formalin-induced pain behaviors between EP1 KO and wild-type mice.[2][3] | This suggests that the EP1 receptor may not be the primary mediator of this type of inflammatory pain, or that compensatory mechanisms exist in the knockout model. |
| Fever (IL-1β-induced) | Central administration of this compound suppressed the initial rise in body temperature.[4] | Data not readily available. | Pharmacological inhibition points to a role for central EP1 receptors in mediating fever. |
Table 2: Cancer Models
| Model | This compound (or other selective EP1 antagonist) | EP1 Knockout (KO) Mice | Key Findings & Cross-Validation |
| Prostate Cancer | Oral administration of an EP1 antagonist delayed cancer progression and increased apoptosis in a mouse model.[5] | Data not readily available. | Pharmacological evidence suggests a pro-tumorigenic role for the EP1 receptor in prostate cancer. |
| Breast Cancer | Studies have implicated EP1 in breast cancer metastasis. | Data not readily available. | Further research is needed to fully validate the role of EP1 in breast cancer using both models. |
Table 3: Bone Metabolism
| Model | This compound | EP1 Knockout (KO) Mice | Key Findings & Cross-Validation |
| Osteoclastogenesis | This compound inhibits RANKL-induced osteoclast formation in vitro.[6] | EP1 KO mice show minimal influence on skeletal strength or size.[7] | In vitro pharmacological data suggests a role for EP1 in bone resorption, while the in vivo knockout data indicates a more complex regulatory system where other receptors may compensate for the loss of EP1 function. |
| Fracture Healing | Treatment with an EP1 antagonist enhanced bone regeneration and improved biomechanical properties after fracture.[8] | Periosteal cells from EP1 KO mice show increased osteoblastic potential.[8] | Both pharmacological inhibition and genetic deletion of EP1 appear to promote bone healing, suggesting a therapeutic potential for EP1 antagonists in this context. |
Experimental Protocols
Pharmacological Inhibition with this compound
In Vivo Administration:
-
Vehicle Preparation: this compound is often dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline or phosphate-buffered saline (PBS) for in vivo administration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Route of Administration: Administration can be performed via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage, depending on the experimental design and desired pharmacokinetic profile. For central effects, intracerebroventricular (i.c.v.) injection may be employed.[4]
-
Dosage: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. Doses ranging from 1 to 100 mg/kg have been reported in the literature. It is crucial to perform dose-response studies to determine the optimal concentration for a given experiment.
-
Treatment Schedule: The frequency and duration of treatment will depend on the specific research question. For acute effects, a single dose may be sufficient, while chronic studies may require repeated administrations.
In Vitro Application:
-
Solubilization: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the final working concentration.
-
Concentration: Effective concentrations in cell culture systems generally range from 1 to 10 µM. As with in vivo studies, it is advisable to perform concentration-response experiments to determine the optimal dose for the specific cell type and assay.
Generation and Analysis of EP1 Knockout Mice
Generation:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ptger1 gene (the gene encoding the EP1 receptor) with a selection cassette, such as a neomycin resistance gene.
-
Embryonic Stem (ES) Cell Targeting: The targeting vector is introduced into ES cells, and homologous recombination leads to the replacement of the wild-type allele with the targeted allele.
-
Blastocyst Injection and Chimera Production: Targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Breeding and Colony Maintenance: Heterozygous mice are interbred to generate homozygous EP1 knockout mice, wild-type littermates, and heterozygous controls.
Genotyping:
-
DNA Extraction: Genomic DNA is typically extracted from tail biopsies or ear punches.
-
Polymerase Chain Reaction (PCR): PCR is performed using primers that can distinguish between the wild-type and the targeted allele. This usually involves a three-primer strategy: a forward primer common to both alleles, a reverse primer specific for the wild-type allele, and a reverse primer specific for the selection cassette in the targeted allele.
-
Gel Electrophoresis: The PCR products are separated by agarose (B213101) gel electrophoresis to visualize the different band sizes corresponding to the wild-type, heterozygous, and homozygous knockout genotypes.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of the EP1 receptor upon activation by PGE2 and inhibition by this compound.
Caption: A generalized experimental workflow for comparing the effects of this compound and EP1 knockout.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGE2 receptor subtype EP1 antagonist may inhibit central interleukin-1beta-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, antagonist of prostaglandin E2 receptor EP1, inhibits osteoclastogenesis by RANKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone biomechanical properties in prostaglandin EP1 and EP2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the Prostaglandin EP-1 Receptor in Periosteum Progenitor Cells Enhances Osteoblast Differentiation and Fracture Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SC-19220 and L-798,106: Selective Antagonists for Prostanoid Receptors EP1 and EP3
In the landscape of pharmacological research, particularly within the realm of prostanoid signaling, the selective modulation of individual E-type prostaglandin (B15479496) (EP) receptors offers a nuanced approach to therapeutic intervention. This guide provides a detailed comparative analysis of two prominent antagonists, SC-19220 and L-798,106, which exhibit high selectivity for the EP1 and EP3 receptor subtypes, respectively. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to this compound and L-798,106
This compound is a dibenzoxazepine (B10770217) derivative recognized for its selective antagonism of the EP1 receptor.[1] The EP1 receptor, a Gq-protein coupled receptor, primarily signals through the activation of phospholipase C, leading to an increase in intracellular calcium.[2] This pathway is implicated in various physiological processes, including smooth muscle contraction and pain perception.
In contrast, L-798,106 is a potent and highly selective antagonist of the EP3 receptor.[3] The EP3 receptor is predominantly coupled to Gi proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This receptor plays a crucial role in a diverse range of physiological functions, including fever regulation, gastric acid secretion, and platelet aggregation.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound and L-798,106 for their respective target receptors is a key determinant of their pharmacological profiles. The following table summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) for the four EP receptor subtypes.
| Compound | EP1 | EP2 | EP3 | EP4 |
| This compound | IC50 = 6.7 µM (human)[5] | No significant binding[6] | No significant binding reported | No significant binding reported |
| L-798,106 | Ki > 5000 nM[3] | Ki > 5000 nM[3] | Ki = 0.3 nM[3] | Ki = 916 nM[3] |
Signaling Pathways
The distinct mechanisms of action of this compound and L-798,106 are rooted in the different signaling cascades initiated by their target receptors, EP1 and EP3.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. dovepress.com [dovepress.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Evaluating the Specificity of SC-19220 in Binding Assays: A Comparative Guide
For researchers investigating the prostaglandin (B15479496) E2 (PGE2) signaling pathway, the selection of a specific antagonist for the EP1 receptor is critical. This guide provides a comparative evaluation of SC-19220, a widely used EP1 antagonist, against other commercially available alternatives. The focus is on the specificity of these compounds in binding assays, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Comparative Binding Affinity of EP1 Receptor Antagonists
The specificity of a receptor antagonist is paramount for the accurate interpretation of experimental results. An ideal antagonist should exhibit high affinity for its target receptor while displaying minimal affinity for other related receptors. The following table summarizes the available binding affinity data (Ki in µM, unless otherwise noted) for this compound and selected alternative EP1 receptor antagonists against a panel of human prostanoid receptors.
| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | IP | TP | Reference(s) |
| This compound | 6.7 (IC50) | No binding | - | - | - | - | - | - | [1] |
| SC-51089 | 1.3 | >100 | 17.5 | >100 | >100 | 61.1 | >100 | 11.2 | [2] |
| ONO-8711 | 0.0006 (human), 0.0017 (mouse) | >1 | 0.067 (mouse) | - | - | - | - | 0.076 (human) | [3] |
Lower Ki values indicate higher binding affinity. IC50 value for this compound represents the concentration required to displace 50% of a radiolabeled ligand, which is a measure of binding affinity. Data for receptors not listed were not readily available in the cited literature.
Experimental Protocols
A detailed understanding of the methodology used to generate binding data is crucial for its evaluation. Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.
Competitive Radioligand Binding Assay for EP1 Receptor
This protocol is a generalized procedure and may require optimization for specific cell lines or membrane preparations.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human EP1 receptor.
-
Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol).
-
Test Compound: this compound or alternative antagonist.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the EP1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled PGE2 (10 µM, for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of [3H]-PGE2 at a final concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Concepts
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: PGE2 signaling through the Gq-coupled EP1 receptor.
References
Navigating EP1 Receptor Antagonism: A Comparative Guide to Alternatives for SC-19220
For researchers, scientists, and drug development professionals investigating the role of the Prostaglandin (B15479496) E2 (PGE2) EP1 receptor, the selective antagonist SC-19220 has long been a staple tool. However, the landscape of pharmacological probes has evolved, offering a range of alternatives with varying potencies, selectivities, and in vivo activities. This guide provides an objective comparison of prominent EP1 receptor antagonists as alternatives to this compound, supported by experimental data to aid in the selection of the most suitable compound for your research needs.
This comprehensive guide delves into a comparative analysis of key alternatives to this compound for EP1 antagonism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison of EP1 Receptor Antagonists
The selection of an appropriate EP1 antagonist is critical and often depends on the specific requirements of the experiment, such as the desired potency, selectivity against other prostanoid receptors, and suitability for in vitro versus in vivo applications. Below is a summary of the binding affinities (Ki) and functional potencies (IC50) of this compound and its key alternatives. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Species | Assay Type | Ki (nM) | IC50 (µM) | Selectivity Profile (Ki in µM, where available) |
| This compound | Human | Radioligand Binding | - | 6.7 | Selective for EP1. |
| ONO-8711 | Human | Radioligand Binding | 0.6 | - | Highly selective for EP1. |
| Mouse | Radioligand Binding | 1.7 | - | ||
| Human, Mouse, Rat | Calcium Mobilization | - | 0.05, 0.21, 0.22 | ||
| SC-51089 | Human | Radioligand Binding | 1300 | - | EP1: 1.3, TP: 11.2, EP3: 17.5, FP: 61.1 |
| ONO-8713 | Mouse | In vivo (ACF formation) | - | - | Selective EP1 antagonist. |
| GW-848687X | Rat, Dog | In vivo (Pharmacokinetics) | - | - | Orally active, selective EP1 antagonist. |
| L-798,106 | Human | Radioligand Binding | >5000 | - | Highly selective for EP3 (Ki=0.3 nM), weak for EP1. |
Understanding the EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium concentration, a key event in many of the physiological and pathophysiological processes mediated by the EP1 receptor.
Caption: EP1 Receptor Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for key in vitro and in vivo assays used to characterize EP1 receptor antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the EP1 receptor.
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the EP1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human EP1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-PGE2.
-
Test Compounds: this compound and its alternatives.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (20-40 µg protein), [³H]-PGE2 (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound in a final volume of 200 µL of assay buffer.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the EP1 receptor-mediated increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium flux.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: PGE2 or a selective EP1 agonist (e.g., 17-phenyl trinor PGE2).
-
Test Compounds: this compound and its alternatives.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence, then add the EP1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately record the change in fluorescence intensity over time (typically 1-2 minutes).
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
Caption: General Experimental Workflow for EP1 Antagonist Evaluation.
In Vivo Models of Pain
EP1 receptor antagonists have shown efficacy in various preclinical models of pain. Below are representative protocols for inflammatory and neuropathic pain.
Inflammatory Pain Model (Carrageenan-induced Paw Edema):
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Administer the test compound (e.g., this compound or an alternative) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a pre-determined time (e.g., 30-60 minutes), inject 1% carrageenan solution (100 µL) into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Assess mechanical hyperalgesia using von Frey filaments at the same time points.
-
-
Endpoint: Inhibition of paw edema and reversal of mechanical hyperalgesia compared to the vehicle-treated group.
Neuropathic Pain Model (Chronic Constriction Injury - CCI): [1][2]
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Surgically induce CCI of the sciatic nerve as previously described.
-
Allow the animals to recover and develop neuropathic pain symptoms (typically 7-14 days).
-
Administer the test compound (e.g., ONO-8711) orally or via another appropriate route.[1]
-
Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.
-
-
Endpoint: Reversal of mechanical allodynia and thermal hyperalgesia compared to the vehicle-treated group.
Conclusion
The selection of an EP1 receptor antagonist as an alternative to this compound should be guided by a thorough evaluation of the available compounds' pharmacological profiles. ONO-8711 stands out for its high potency and selectivity, making it a strong candidate for both in vitro and in vivo studies. SC-51089 offers a different selectivity profile that may be advantageous in certain contexts. The development of orally bioavailable antagonists like GW-848687X has opened new avenues for investigating the therapeutic potential of EP1 receptor blockade in chronic disease models. By carefully considering the data presented and employing the detailed experimental protocols, researchers can confidently select and validate the most appropriate tool to advance their understanding of EP1 receptor biology and its role in health and disease.
References
Head-to-Head In Vivo Comparison of EP1 Antagonists: A Guide for Researchers
A comprehensive review of the in vivo performance of prominent EP1 receptor antagonists reveals distinct efficacy profiles across various therapeutic areas, including neuropathic pain, cerebral ischemia, and oncology. This guide synthesizes available preclinical data to aid researchers in the selection of appropriate antagonist candidates for further investigation.
The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) has emerged as a critical therapeutic target for a range of pathologies due to its role in mediating inflammatory pain, neuronal excitotoxicity, and cancer progression. Consequently, a number of selective EP1 antagonists have been developed and evaluated in preclinical in vivo models. This guide provides a head-to-head comparison of key EP1 antagonists, focusing on their in vivo efficacy, supported by experimental data and detailed methodologies.
Comparative Efficacy of EP1 Antagonists in Neuropathic Pain
Neuropathic pain is a debilitating condition with a significant unmet medical need. The EP1 receptor is implicated in the sensitization of nociceptive neurons, making it an attractive target for analgesic drug development.
One of the well-studied EP1 antagonists in this area is ONO-8711 . In a rat model of chronic constriction injury (CCI) of the sciatic nerve, a model for neuropathic pain, oral administration of ONO-8711 has been shown to significantly reduce mechanical hyperalgesia and allodynia.[1]
Table 1: In Vivo Efficacy of ONO-8711 in a Rat Model of Neuropathic Pain[1]
| Treatment Group | Mechanical Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham | 15.2 ± 0.5 | 12.3 ± 0.7 |
| CCI + Vehicle | 4.8 ± 0.6 | 5.1 ± 0.4 |
| CCI + ONO-8711 (10 mg/kg) | 10.5 ± 0.8 | 9.2 ± 0.6 |
| CCI + ONO-8711 (30 mg/kg) | 12.1 ± 0.9 | 10.8 ± 0.5 |
*p < 0.05 compared to CCI + Vehicle
Neuroprotective Effects of EP1 Antagonists in Cerebral Ischemia
The EP1 receptor is also involved in the mechanisms of neuronal damage following cerebral ischemia. Antagonism of this receptor has been shown to afford neuroprotection in animal models of stroke.
SC51089 is a selective EP1 antagonist that has demonstrated neuroprotective effects in a mouse model of transient focal cerebral ischemia.[2] Administration of SC51089 after the ischemic event was found to reduce infarct volume and improve neurological outcomes.
Table 2: Neuroprotective Efficacy of SC51089 in a Mouse Model of Cerebral Ischemia[2]
| Treatment Group | Infarct Volume (mm³) | Neurological Score |
| Sham | N/A | 0 |
| Ischemia + Vehicle | 110 ± 8 | 2.8 ± 0.3 |
| Ischemia + SC51089 (10 mg/kg) | 65 ± 6 | 1.5 ± 0.2 |
| Ischemia + SC51089 (30 mg/kg) | 58 ± 5 | 1.2 ± 0.2 |
*p < 0.05 compared to Ischemia + Vehicle
Anti-Tumor Efficacy of EP1 Antagonists in Oncology
The PGE2-EP1 signaling pathway has been implicated in the proliferation and metastasis of various cancers. In a murine model of metastatic breast cancer, the EP1 antagonists SC19220 and AH6809 were investigated, although direct in vivo comparative data from a single study is limited. However, a study on lung colonization of mammary tumor cells after in vitro pre-treatment with these antagonists showed that both compounds promoted lung colonization, suggesting a complex role for EP1 in this specific cancer model. It is important to note that this is contrary to the expected anti-tumor effect and highlights the need for further in vivo studies to clarify the role of EP1 antagonists in different cancer types and stages.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: EP1 Receptor Signaling Pathway.
Caption: Neuropathic Pain Model Workflow.
Detailed Experimental Protocols
Neuropathic Pain Model (Rat Chronic Constriction Injury)[1]
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve with about 1 mm spacing.
-
Drug Administration: ONO-8711 is suspended in 0.5% methylcellulose (B11928114) and administered orally once daily.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is determined.
-
-
Data Analysis: Statistical significance is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.
Cerebral Ischemia Model (Mouse Transient Focal Ischemia)[2]
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Surgical Procedure: Transient focal cerebral ischemia is induced by intraluminal occlusion of the middle cerebral artery (MCAO) with a silicone-coated filament for 60 minutes, followed by reperfusion.
-
Drug Administration: SC51089 is dissolved in saline and administered intraperitoneally at the time of reperfusion.
-
Outcome Measures:
-
Infarct Volume: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Score: A 5-point neurological deficit score is used to assess motor and behavioral deficits.
-
-
Data Analysis: Differences between groups are analyzed using a t-test or ANOVA.
Conclusion
The available in vivo data demonstrate that EP1 antagonists hold significant promise for the treatment of neuropathic pain and cerebral ischemia. ONO-8711 and SC51089 have shown robust efficacy in their respective preclinical models. The role of EP1 antagonists in cancer appears to be more complex and requires further investigation to delineate their therapeutic potential. This guide provides a foundation for researchers to compare the performance of these agents and select the most appropriate candidates for their specific research questions. The provided experimental protocols offer a starting point for designing and conducting further in vivo studies in this field.
References
Validating the Efficacy of SC-19220 as an EP1 Receptor Antagonist: A Comparative Guide with a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EP1 receptor antagonist, SC-19220, with a well-established positive control, ONO-8711. The document outlines key performance data, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental procedures. This information is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and mechanism of action of this compound.
Comparative Efficacy Data
The following table summarizes the reported efficacy of this compound and the positive control, ONO-8711, in various in vitro assays. These values are critical for establishing the potency and selectivity of this compound as an EP1 receptor antagonist.
| Compound | Assay Type | Target | Species | Efficacy Metric | Value | Reference |
| This compound | Functional Assay (PGE2-induced smooth muscle contraction) | EP1 Receptor | Guinea Pig | IC50 | 0.3 - 300 µM | [1] |
| ONO-8711 | Competitive Binding Assay | EP1 Receptor | Human | Ki | 0.6 nM | MedchemExpress |
| ONO-8711 | Competitive Binding Assay | EP1 Receptor | Mouse | Ki | 1.7 nM | MedchemExpress |
| ONO-8711 | Functional Assay (PGE2-induced Ca2+ increase) | EP1 Receptor | Human | IC50 | 0.05 µM | MedchemExpress |
| ONO-8711 | Functional Assay (PGE2-induced Ca2+ increase) | EP1 Receptor | Mouse | IC50 | 0.21 µM | MedchemExpress |
| ONO-8711 | Functional Assay (PGE2-induced Ca2+ increase) | EP1 Receptor | Rat | IC50 | 0.22 µM | MedchemExpress |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of this compound's efficacy.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the EP1 receptor.
Materials:
-
Membrane preparations from cells expressing the human or rodent EP1 receptor.
-
Radiolabeled Prostaglandin E2 ([³H]PGE2).
-
Test compound (this compound) and positive control (ONO-8711).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the EP1 receptor-containing membranes, [³H]PGE2 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound) or positive control (ONO-8711).
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by the agonist PGE2 in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human or rodent EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
PGE2 (agonist).
-
Test compound (this compound) and positive control (ONO-8711).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in HBSS containing probenecid for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound (this compound) or positive control (ONO-8711) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic fluorescence measurement and, after establishing a stable baseline, inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum increase in [Ca²⁺]i. Plot the percentage inhibition of the PGE2-induced response against the concentration of the antagonist to determine the IC50 value.
Visualizing the Molecular and Experimental Framework
EP1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Activation of this Gq-coupled receptor by its endogenous ligand, PGE2, initiates a cascade leading to an increase in intracellular calcium concentration. This compound acts by blocking the initial binding of PGE2 to the receptor.
Caption: EP1 Receptor Signaling Cascade.
Experimental Workflow for Validating this compound Efficacy
This diagram outlines the logical flow of experiments to validate the efficacy of an EP1 receptor antagonist like this compound, using a positive control for comparison.
Caption: Workflow for EP1 Antagonist Validation.
References
A Comparative Analysis of SC-19220 and Other Selective EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of SC-19220 with other selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor, a Gq-protein coupled receptor, plays a significant role in various physiological and pathophysiological processes, including inflammation, pain, and cancer. This document summarizes key experimental data, details the methodologies used to obtain this data, and illustrates the relevant signaling pathway to aid in the selection of appropriate research tools.
Relative Potency of EP1 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and a selection of alternative selective EP1 receptor antagonists. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), both of which are measures of the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. Lower values indicate higher potency.
| Compound | Receptor | Potency (IC50/Ki) | Species | Reference |
| This compound | EP1 | IC50 = 6.7 µM | Human | [Funk et al., 1993] |
| ONO-8711 | EP1 | Ki = 0.6 nM | Human | [Watanabe et al., 1999] |
| Ki = 1.7 nM | Mouse | [Watanabe et al., 1999] | ||
| GW-848687X | EP1 | IC50 = 2.5 nM | Human | [Giblin et al., 2007] |
| SC-51089 | EP1 | Ki = 1.3 µM | Human | [Abramovitz et al., 2000] |
Prostaglandin E2 EP1 Receptor Signaling Pathway
Activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to an increase in intracellular calcium levels. This process is central to the receptor's function in mediating various cellular responses.
Caption: PGE2 binding to the EP1 receptor activates Gq, leading to PLC-mediated PIP2 hydrolysis, IP3 and DAG production, and subsequent intracellular Ca²⁺ release from the endoplasmic reticulum, triggering cellular responses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are essential for understanding the context of the presented potency data and for designing future experiments.
Radioligand Binding Assay for EP1 Receptor Antagonists (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of antagonist compounds to the EP1 receptor using a competitive radioligand binding assay. Specific details may vary between laboratories and are further detailed in the subsequent sections for each compound.
Caption: Workflow for a typical radioligand binding assay to determine antagonist potency.
1. Membrane Preparation (Adapted from Funk et al., 1993)
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human EP1 receptor are cultured to near confluency.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Lysis: The cell pellet is resuspended in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Storage: The membrane pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., using a Bradford assay), and aliquots are stored at -80°C.
2. Radioligand Binding Assay (Adapted from Abramovitz et al., 2000 and Giblin et al., 2007)
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
Radiolabeled PGE2 (e.g., [³H]PGE2) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled antagonist (e.g., this compound, ONO-8711, GW-848687X, or SC-51089) or vehicle for total binding.
-
A high concentration of unlabeled PGE2 to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
-
Incubation: The reaction plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This guide provides a foundational understanding of the relative potency of this compound in the context of other selective EP1 receptor antagonists. The detailed protocols and signaling pathway information are intended to support further research and development in this area. For specific experimental applications, it is recommended to consult the original research articles cited.
A Comparative Review of Prostaglandin E2 Receptor Subtype 1 (EP1) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various EP1 receptor inhibitors, supported by experimental data. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a Gq protein-coupled receptor that mediates a variety of physiological and pathological processes, including pain, inflammation, and carcinogenesis.[1] Its role in these pathways has made it a significant target for therapeutic intervention.
This guide summarizes the binding affinities, functional potencies, and selectivity of several prominent EP1 inhibitors. Furthermore, it details the key experimental protocols used to evaluate these compounds and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Comparison of EP1 Inhibitors
The following tables summarize the binding affinity (Ki) and functional inhibitory concentration (IC50) of various EP1 inhibitors. This data is critical for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of EP1 Inhibitors for Prostanoid Receptors
| Compound | EP1 Ki (nM) | Species | Other Receptor Ki (μM) |
| ONO-8711 | 0.6[2] | Human | >10 for EP2, EP3, EP4[3] |
| 1.7[2] | Mouse | ||
| ONO-8713 | - | - | More selective than ONO-8711[4] |
| SC-51322 | 13.8[5] | - | EP3: 0.698[5] |
| SC-51089 | 1300 (1.3 μM)[6][7][8] | Human | TP: 11.2, EP3: 17.5, FP: 61.1, EP2/EP4/DP: >100[6][7][8] |
| GW-848687X | 8.6[9] | - | - |
| AH-6809 | 1260 - 1580 (1.26-1.58 µM) | Human | Also antagonizes EP2, EP3, and DP receptors[10] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (IC50) of EP1 Inhibitors
| Compound | IC50 | Assay | Species |
| ONO-8711 | 50 nM[2] | Ca2+ Mobilization | Human |
| 210 nM[2] | Ca2+ Mobilization | Mouse | |
| 220 nM[2] | Ca2+ Mobilization | Rat | |
| SC-51089 | ~1 µM[8] | Glioma Cell Growth Inhibition | Human |
Lower IC50 values indicate greater potency in inhibiting the receptor's function.
Key Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures designed to characterize the pharmacological properties of EP1 inhibitors.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[11]
-
Membrane Preparation : Cells or tissues expressing the EP1 receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptor.[12] The protein concentration of the membrane preparation is determined.[12]
-
Competitive Binding : A fixed concentration of a radiolabeled ligand that is known to bind to the EP1 receptor (e.g., [3H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled inhibitor being tested.[11]
-
Separation and Detection : The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11][12] The radioactivity trapped on the filters, which corresponds to the amount of bound radiolabeled ligand, is measured using a scintillation counter.[12]
-
Data Analysis : The concentration of the inhibitor that displaces 50% of the radiolabeled ligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[12]
Calcium Mobilization Assay
This functional assay measures an inhibitor's ability to block the downstream signaling of the Gq-coupled EP1 receptor.[13] Activation of the EP1 receptor leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using calcium-sensitive fluorescent dyes.[14][15]
-
Cell Culture : Cells engineered to express the EP1 receptor are cultured in multi-well plates.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved into its active, calcium-sensitive form.[14]
-
Inhibitor Pre-incubation : The cells are pre-incubated with varying concentrations of the EP1 inhibitor.
-
Agonist Stimulation and Measurement : An EP1 receptor agonist (like PGE2) is added to the wells to stimulate the receptor. The resulting change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[14]
-
Data Analysis : The concentration of the inhibitor that causes a 50% reduction in the agonist-induced fluorescence signal is determined as the IC50 value.
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[9][16][17] Upon binding of its ligand, PGE2, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade that results in an increase in intracellular calcium levels.[9]
In Vivo Efficacy of EP1 Inhibitors
The therapeutic potential of EP1 inhibitors has been evaluated in various preclinical animal models.
-
Pain and Inflammation : ONO-8711 has been shown to reduce hyperalgesia and allodynia in a rat model of chronic nerve constriction.[18] Similarly, GW-848687X demonstrated antihyperalgesic effects in an inflammatory joint pain model in rats.[19] These studies suggest a role for EP1 antagonists in managing inflammatory and neuropathic pain.
-
Cancer : In mouse models of colon cancer, ONO-8711 and the more selective ONO-8713 were found to reduce the incidence and multiplicity of tumors.[2][4] ONO-8711 also suppressed tongue carcinogenesis in rats.[20] These findings highlight the involvement of the EP1 receptor in carcinogenesis.
-
Neuroprotection : The EP1 antagonist SC-51089 has been shown to reduce infarct volume in mouse models of focal cerebral ischemia, indicating a potential neuroprotective role.[6]
-
Renal Fibrosis : SC-19220 demonstrated anti-fibrotic effects in a mouse model of unilateral ureteral obstruction and in human kidney tissue, suggesting a therapeutic potential for chronic kidney disease.[21][22]
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, ONO-8713, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. pnas.org [pnas.org]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alspi.com [alspi.com]
- 22. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SC-19220: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SC-19220, a selective EP1 receptor antagonist, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, based on manufacturer safety data sheets.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This material should be treated as hazardous until comprehensive toxicological studies are available.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If handling as a powder or creating dust, use a NIOSH/MSHA approved respirator.
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant. It is critical to follow all federal, state, and local environmental regulations.
Step-by-Step Disposal Protocol:
-
Containment: Ensure the waste material is securely contained in a suitable, labeled container.
-
Waste Classification: Classify the waste as hazardous chemical waste.
-
Engage a Licensed Waste Disposal Company: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company.
Accidental Release Measures
In the event of a spill or accidental release, the following procedures should be followed:
-
Avoid Dust Formation: If the material is in solid form, prevent the creation of dust.
-
Ventilation: Ensure adequate ventilation in the affected area.
-
Containment: Use personal protective equipment. For spills, cover with an inert absorbent material and sweep up, placing the material in a suitable container for disposal.
-
Cleaning: Clean the contaminated surface thoroughly.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₄ClN₃O₃ |
| Molecular Weight | 331.8 g/mol |
| Purity | ≥96% |
| Solubility | DMSO: >14 mg/mLDMF: >25 mg/mLDMSO:PBS (pH 7.2) (1:2): ~300 µg/mLEthanol: <20 µg/mLPBS (pH 7.2): <20 µg/mL |
| Appearance | A crystalline solid |
| Storage | Store at -20°C |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling SC-19220
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of SC-19220, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound, a selective EP1 receptor antagonist used in research. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Quantitative Data Summary
For ease of reference, the key quantitative specifications for this compound are summarized in the table below. This information is critical for experimental planning and safety protocol development.
| Property | Value |
| Chemical Name | 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxy-(2-acetyl)hydrazide |
| Molecular Formula | C₁₆H₁₄ClN₃O₃ |
| Formula Weight | 331.8 g/mol |
| Purity | ≥96% |
| Appearance | A crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Solubility (DMSO) | approx. 14 mg/mL |
| Solubility (DMF) | approx. 14 mg/mL |
Personal Protective Equipment (PPE) Protocol
As a hazardous substance, strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory when working with this compound.
-
Eye Protection: Chemical safety glasses or goggles are required to prevent eye contact.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of controlling inhalation exposure, a respirator may be necessary for certain operations, such as handling large quantities or in situations with potential for aerosolization. Consult your institution's safety officer for specific guidance on respirator selection.
Safe Handling and Operational Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and contamination.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of exposure to this compound, immediate action is crucial.
-
After Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
After Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.
-
After Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of as hazardous waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not allow the material to be released into the environment.
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the full Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
